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  • Product: 3-Bromo-4-chloropyridine-5-methanol hydrochloride
  • CAS: 2121514-38-1

Core Science & Biosynthesis

Foundational

Definitive Technical Guide: 3-Bromo-4-chloropyridine-5-methanol Hydrochloride

Executive Summary & Chemical Identity 3-Bromo-4-chloropyridine-5-methanol hydrochloride is a highly specialized pyridine intermediate used primarily in the synthesis of complex heterocyclic pharmaceutical scaffolds. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

3-Bromo-4-chloropyridine-5-methanol hydrochloride is a highly specialized pyridine intermediate used primarily in the synthesis of complex heterocyclic pharmaceutical scaffolds. Its structural uniqueness lies in the dense functionalization of the pyridine ring: a bromine atom at position 3, a chlorine atom at position 4, and a hydroxymethyl group at position 5.

This tri-functional arrangement provides three distinct "handles" for medicinal chemists, allowing for orthogonal functionalization strategies—critical for Structure-Activity Relationship (SAR) studies in drug discovery.

Identity Matrix
ParameterDetails
Chemical Name 3-Bromo-4-chloropyridine-5-methanol hydrochloride
Free Base Name 3-Bromo-4-chloro-5-(hydroxymethyl)pyridine
CAS Number (HCl Salt) 2121514-38-1
CAS Number (Free Base) 1633014-12-6
Molecular Formula C₆H₆BrCl₂NO (Salt) / C₆H₅BrClNO (Base)
Molecular Weight 258.93 g/mol (Salt) / 222.47 g/mol (Base)
SMILES (Salt) C1=NC=C(C(=C1CO)Cl)Br.Cl

Strategic Synthesis Protocol

Recommended Pathway: The Nicotinate Reduction Route

This protocol minimizes side reactions by utilizing a stable ester intermediate.

Step 1: Chlorination (Deoxychlorination)

  • Precursor: Methyl 5-bromo-4-hydroxynicotinate.

  • Reagent: Phosphorus oxychloride (POCl₃).

  • Mechanism: The 4-hydroxy group (tautomeric with the pyridone) is converted to the 4-chloro derivative. The 3-bromo group remains intact due to the lower reactivity of the C-Br bond compared to the activated enol.

Step 2: Selective Reduction

  • Precursor: Methyl 5-bromo-4-chloronicotinate.

  • Reagent: Sodium Borohydride (NaBH₄) in Methanol/CaCl₂ or DIBAL-H at -78°C.

  • Rationale: Standard LiAlH₄ might cause hydrodehalogenation (stripping the Cl or Br). Using NaBH₄ with a Lewis acid (CaCl₂) enhances selectivity for the ester reduction without touching the aryl halides.

Step 3: Salt Formation

  • Reagent: HCl in Dioxane or Diethyl Ether.

  • Procedure: The free base is dissolved in an anhydrous solvent, and HCl gas or solution is introduced to precipitate the hydrochloride salt, ensuring long-term stability.

Synthesis Workflow Diagram

Synthesis_Workflow Start Methyl 5-bromo-4-hydroxynicotinate Step1 Step 1: Chlorination (POCl3, 80°C) Start->Step1 Inter Intermediate: Methyl 5-bromo-4-chloronicotinate Step1->Inter Nucleophilic Subst. Step2 Step 2: Selective Reduction (NaBH4 / CaCl2 / MeOH) Inter->Step2 ProductBase Free Base: 3-Bromo-4-chloropyridine-5-methanol Step2->ProductBase Ester Reduction Step3 Step 3: Hydrochlorination (4M HCl in Dioxane) ProductBase->Step3 Final Target: 3-Bromo-4-chloropyridine-5-methanol HCl (CAS: 2121514-38-1) Step3->Final Precipitation

Caption: Step-wise synthetic logic for CAS 2121514-38-1, prioritizing halogen retention during reduction.

Applications in Drug Discovery

The value of 3-Bromo-4-chloropyridine-5-methanol HCl lies in its "Orthogonal Reactivity." The three functional groups react under different conditions, allowing for the sequential construction of complex drugs.

The "Halogen Dance" & Cross-Coupling
  • C3-Bromine: Most reactive toward Lithium-Halogen exchange or Suzuki-Miyaura coupling. It is the primary entry point for adding aryl or heteroaryl rings.

  • C4-Chlorine: Less reactive than the bromine. It serves as a secondary site for nucleophilic aromatic substitution (SɴAr) with amines or thiols, often used to close rings (e.g., forming azaindoles).

  • C5-Methanol: Can be oxidized to an aldehyde (for reductive amination) or converted to a leaving group (mesylate/halide) for alkylation.

Scaffold Construction

This molecule is a key precursor for:

  • PDE4 Inhibitors: Used in respiratory and inflammatory disease treatments.

  • Kinase Inhibitors: The pyridine core mimics the ATP-binding motif.

  • Fused Heterocycles: Cyclization between substituents at C3 and C4 leads to [c]-fused pyridines.

Orthogonal Functionalization Strategy

Reactivity_Map Core 3-Br-4-Cl-Pyridine-5-MeOH C3 C3-Bromine (High Reactivity) Core->C3 C4 C4-Chlorine (Med Reactivity) Core->C4 C5 C5-Methanol (Versatile) Core->C5 Suzuki Suzuki Coupling (Aryl extension) C3->Suzuki SnAr SnAr / Buchwald (Amine insertion) C4->SnAr Oxidation Oxidation -> Aldehyde (Reductive Amination) C5->Oxidation

Caption: Orthogonal reactivity map demonstrating how to sequentially functionalize the core scaffold.

Analytical Characterization & Quality Control

To ensure the integrity of the compound, the following analytical parameters must be met.

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/H2O gradient)> 97.0% Area
Identity (H-NMR) 400 MHz DMSO-d₆Distinct singlets for Pyridine H2 and H6; Methylene doublet/singlet.[1]
Identity (MS) LC-MS (ESI+)[M+H]⁺ = 222/224 (Base peak pattern characteristic of Br/Cl isotopes).
Chloride Content Argentometric Titration1:1 Molar ratio (confirming mono-HCl salt).

Handling Protocol:

  • Storage: 2-8°C, Hygroscopic. Store under Argon/Nitrogen.

  • Safety: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.). Wear nitrile gloves and use a fume hood.

References

  • ChemScene. (n.d.). 3-Bromo-4-chloropyridine-5-methanol hydrochloride Product Page. Retrieved from

  • ChemicalBook. (n.d.). 3-Bromo-4-chloropyridine-5-methanol CAS 1633014-12-6 Data. Retrieved from

  • Boroncore. (n.d.). Catalog Entry for CAS 2121514-38-1.[2][3][4] Retrieved from

  • Sigma-Aldrich. (n.d.). Related Pyridine Intermediates and Safety Data. Retrieved from

Sources

Exploratory

molecular weight and formula of 3-Bromo-4-chloropyridine-5-methanol HCl

An In-depth Technical Guide to 3-Bromo-4-chloropyridine-5-methanol HCl Abstract This technical guide provides a comprehensive overview of 3-Bromo-4-chloropyridine-5-methanol hydrochloride (HCl), a pivotal heterocyclic bu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Bromo-4-chloropyridine-5-methanol HCl

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-chloropyridine-5-methanol hydrochloride (HCl), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, present a detailed and validated synthesis protocol, and discuss its strategic applications in the field of drug development. This document is tailored for an audience of researchers, scientists, and drug development professionals, offering field-proven insights and methodologies.

Introduction: The Strategic Role of Polysubstituted Pyridines

In the landscape of pharmaceutical and agrochemical research, halogenated heterocyclic compounds are indispensable scaffolds. The pyridine core, in particular, is a prevalent motif in numerous biologically active molecules. The strategic placement of halogen substituents, such as bromine and chlorine, on the pyridine ring allows for fine-tuning of a molecule's steric and electronic properties. This modulation is critical for optimizing ligand-receptor interactions, improving metabolic stability, and enhancing bioavailability. 3-Bromo-4-chloropyridine-5-methanol HCl serves as a versatile intermediate, offering multiple reaction sites for diversification, making it a valuable tool in the synthesis of novel chemical entities.[1][2] Its utility is especially noted in the development of kinase inhibitors and other targeted therapies.[1]

Physicochemical Properties

A foundational understanding of the compound's properties is essential for its effective use in experimental design, stoichiometric calculations, and analytical characterization.

Molecular Formula and Weight

The essential quantitative data for 3-Bromo-4-chloropyridine-5-methanol HCl are summarized below.

PropertyValueSource
CAS Number 2121514-38-1[3]
Molecular Formula C₆H₆BrCl₂NO[3]
Molecular Weight 258.93 g/mol [3]

Note: The properties listed are for the hydrochloride salt form. The free base, 3-Bromo-4-chloropyridine-5-methanol (CAS: 1633014-12-6), has a molecular formula of C₆H₅BrClNO and a molecular weight of approximately 222.47 g/mol .[4]

Chemical Structure

Caption: Structure of 3-Bromo-4-chloropyridine-5-methanol HCl.

Synthesis and Purification Protocol

The following section details a robust and reproducible protocol for the laboratory-scale synthesis of 3-Bromo-4-chloropyridine-5-methanol HCl. The methodology is based on established chemical transformations for analogous structures.[5]

Synthetic Workflow Overview

The synthesis is a two-step process involving the reduction of the corresponding aldehyde followed by the formation of the hydrochloride salt.

G A Starting Material: 3-Bromo-4-chloropyridine-5-carbaldehyde B Reduction with NaBH₄ in Methanol (0°C to RT) A->B C Intermediate: 3-Bromo-4-chloropyridine-5-methanol (Free Base) B->C D Salt Formation with HCl in Diethyl Ether C->D E Final Product: 3-Bromo-4-chloropyridine-5-methanol HCl D->E

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Procedure

Step 1: Reduction of 3-Bromo-4-chloropyridine-5-carbaldehyde

  • In a round-bottomed flask under a nitrogen atmosphere, dissolve 3-Bromo-4-chloropyridine-5-carbaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes. Rationale: Portion-wise addition is a critical safety measure to control the exothermic reaction and prevent runaway conditions.

  • After the complete addition of NaBH₄, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-3 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate in vacuo to yield crude 3-Bromo-4-chloropyridine-5-methanol as an oil or solid.

Step 2: Formation and Purification of the Hydrochloride Salt

  • Dissolve the crude product from Step 1 in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • To this solution, add a 2M solution of HCl in diethyl ether dropwise with vigorous stirring.

  • The hydrochloride salt will precipitate out of the solution as a solid. Rationale: The formation of the HCl salt significantly increases the compound's crystallinity and stability, simplifying its isolation and purification compared to the free base.

  • Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

  • Collect the solid by vacuum filtration, washing the filter cake with cold diethyl ether to remove any soluble impurities.

  • Dry the resulting white to off-white solid under high vacuum to afford the final product, 3-Bromo-4-chloropyridine-5-methanol HCl. Purity can be assessed by HPLC and NMR.

Applications in Drug Development and Organic Synthesis

The unique trifunctional nature of this compound makes it a highly valuable building block. The bromine and chlorine atoms serve as handles for a variety of metal-catalyzed cross-coupling reactions, while the methanol group can be further functionalized.

  • Cross-Coupling Reactions: The C-Br bond is particularly reactive towards palladium-catalyzed reactions such as Suzuki-Miyaura (for C-C bond formation with boronic acids), Buchwald-Hartwig amination (for C-N bond formation), and Sonogashira coupling (for C-C bonds with terminal alkynes).[6] These reactions are cornerstones of modern medicinal chemistry, enabling the rapid assembly of complex molecular libraries.

  • Functionalization of the Alcohol: The primary alcohol at the 5-position can be easily oxidized to the corresponding aldehyde or carboxylic acid, or can be used in etherification or esterification reactions to introduce diverse side chains.

  • Scaffold for Bioactive Molecules: Halogenated pyridines are key components in a wide range of pharmaceuticals and agrochemicals.[2] This specific scaffold is employed in the synthesis of compounds targeting various biological pathways, including anti-inflammatory and antimicrobial agents.[1][2]

Conclusion

3-Bromo-4-chloropyridine-5-methanol HCl is a high-value, versatile chemical intermediate with significant applications in research and development. Its well-defined physicochemical properties, coupled with a robust and accessible synthetic protocol, make it an essential tool for medicinal chemists. The ability to selectively functionalize its three distinct reactive sites provides a powerful platform for the design and synthesis of novel, complex molecules with therapeutic potential.

References

  • Thoreauchem. 3-Bromo-4-chloropyridine-5-methanol-1633014-12-6. [Link]

  • PubChem. 3-Bromo-4-chloropyridine | C5H3BrClN | CID 817696. [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • Organic Syntheses. 3-BROMO-4-AMINOTOLUENE. [Link]

Sources

Foundational

Solubility Properties and Thermodynamic Behavior of 3-Bromo-4-chloropyridine-5-methanol Hydrochloride in Aqueous Media

Executive Summary 3-Bromo-4-chloropyridine-5-methanol hydrochloride (CAS: 2121514-38-1)[1] is a highly substituted, halogenated heterocyclic building block frequently utilized in advanced organic synthesis and drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-4-chloropyridine-5-methanol hydrochloride (CAS: 2121514-38-1)[1] is a highly substituted, halogenated heterocyclic building block frequently utilized in advanced organic synthesis and drug discovery. Assessing the aqueous solubility of this compound requires a deep understanding of its structural microenvironment—specifically, the interplay between its electron-withdrawing halogens, its hydrogen-bonding hydroxymethyl group, and its hydrochloride salt form.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic dissolution metrics. Here, we will dissect the causality behind its solubility behavior, explore the thermodynamic risks of salt disproportionation, and provide a self-validating experimental protocol for accurate solubility profiling.

Structural Determinants of Aqueous Solubility

To predict and manipulate the solubility of this compound, we must first deconstruct its molecular architecture. The solubility profile is not a single static value; it is a dynamic property dictated by three competing structural features:

A. The -Deficient Pyridinium Core

Unsubstituted pyridine is a weak organic base (


) that is miscible with water due to its high dipole moment and the ability of its nitrogen lone pair to act as a hydrogen bond acceptor[2]. However, the pyridine ring is a 

-deficient aromatic system. When formulated as a hydrochloride salt, the nitrogen is protonated, creating a pyridinium cation that interacts highly favorably with water via ion-dipole forces, driving initial dissolution.
B. Halogenation (3-Bromo and 4-Chloro Substituents)

The presence of heavy halogens at the 3- and 4-positions fundamentally alters the molecule's electronics. Bromine and chlorine are highly electronegative and exert a powerful inductive electron-withdrawing effect (-I effect) across the aromatic ring.

  • Impact on Basicity: This inductive pull severely depletes electron density from the nitrogen atom, depressing its

    
     well below that of unsubstituted pyridine (likely 
    
    
    
    ).
  • Impact on Lipophilicity: Hydrophobic halogen substituents inherently reduce intrinsic water solubility[2]. Because the nitrogen is rendered such a weak base, the unprotonated "free base" form (CAS: 1633014-12-6)[3] is highly lipophilic and nearly insoluble in neutral aqueous media.

C. The Hydroxymethyl Group (-CH OH)

The 5-hydroxymethyl moiety acts as both a hydrogen bond donor and acceptor. While this provides a localized hydration sphere that slightly improves the intrinsic solubility of the free base compared to a pure halopyridine, it is thermodynamically insufficient to overcome the massive hydrophobic bulk of the adjacent bromine and chlorine atoms.

Thermodynamic Solubility Profile & pH-Dependency

Because the parent free base is exceptionally weak, formulating it as a hydrochloride salt is a mandatory chemical engineering strategy to achieve workable aqueous solubility[4]. However, this introduces a critical formulation liability: Salt Disproportionation .

The Concept and Disproportionation

Salt disproportionation describes the phase transformation of a highly soluble salt back into its poorly soluble, non-ionic free base[4]. This equilibrium is governed by


—the critical pH at which the aqueous solution is saturated with both the solid salt and the solid free base[5].

When 3-Bromo-4-chloropyridine-5-methanol hydrochloride is dissolved in unbuffered water, the dissociation of the HCl salt drives the solution pH downward (typically


), stabilizing the protonated pyridinium state. However, if the environmental pH is raised (e.g., via basic excipients, biological buffers, or titration) above the compound's 

, the thermodynamic driving force shifts abruptly. The compound deprotonates, and the highly lipophilic free base rapidly precipitates out of solution.

G A HCl Salt (Highly Soluble) B Aqueous Solution (Acidic pH < pH_max) A->B Dissolution in H2O C pH Shift (pH > pH_max) B->C Base / Buffer Added D Free Base (Precipitate) C->D Disproportionation

Thermodynamic pathway of salt disproportionation for weakly basic pyridine salts.

Experimental Workflow for Solubility Assessment

To accurately measure the solubility of this compound, standard kinetic dissolution tests are inadequate. A thermodynamic Shake-Flask Method must be employed.

Why this protocol is self-validating: A common error in solubility profiling of HCl salts is measuring the pH of the buffer before adding the drug. Because the dissolution of 3-Bromo-4-chloropyridine-5-methanol hydrochloride releases molar equivalents of


, it will acidify weak buffers. Therefore, measuring the final equilibrium pH is a mandatory self-validation step to ensure you are plotting solubility against the actual thermodynamic state of the system, not the theoretical starting state.
Step-by-Step Methodology
  • Media Preparation: Prepare target aqueous media (e.g., Simulated Gastric Fluid pH 1.2, Purified Water, Phosphate Buffer pH 6.8).

  • Excess Solid Addition: Add an excess of 3-Bromo-4-chloropyridine-5-methanol hydrochloride (e.g., 20 mg/mL) to 1.0 mL of the target media in a sealed microcentrifuge tube to ensure a saturated state.

  • Equilibration: Agitate the suspension on a rotary shaker at 300 RPM at a constant

    
     for 24 to 48 hours.
    
  • Phase Separation: Centrifuge the samples at 10,000

    
     g for 15 minutes to pellet the undissolved solid (which may be the intact salt or the disproportionated free base).
    
  • Final pH Measurement (Critical): Extract a portion of the supernatant and immediately measure the final pH.

  • Quantification: Dilute the remaining supernatant into a compatible mobile phase and quantify the concentration using HPLC-UV against a known calibration standard.

Workflow Step1 1. Excess Solid Addition (HCl Salt into Aqueous Media) Step2 2. Thermal Equilibration (24-48h at 25°C, 300 RPM) Step1->Step2 Step3 3. Phase Separation (Centrifugation at 10,000 x g) Step2->Step3 Step4 4. Final pH Measurement (Validates Thermodynamic State) Step3->Step4 Step5 5. HPLC-UV Quantification (Determine Saturated Concentration) Step4->Step5

Standard shake-flask methodology for thermodynamic solubility assessment.

Quantitative Data & Predictive Profiling

The following tables synthesize the physicochemical properties and anticipated solubility behavior of the compound based on its structural thermodynamics.

Table 1: Physicochemical Properties
PropertyValue / Description
Compound Name 3-Bromo-4-chloropyridine-5-methanol hydrochloride
CAS Number (Salt) 2121514-38-1[1]
CAS Number (Free Base) 1633014-12-6[3]
Molecular Formula

[1]
Molecular Weight 258.93 g/mol [1]
Predicted

(Pyridine N)

(Strongly depressed by halogens)
Appearance White to off-white solid
Table 2: Anticipated Solubility Behavior by Media
Aqueous MediaInitial pHAnticipated Final pHSolubility OutcomeMechanistic Rationale
Purified Water ~7.0

High Dissolution of HCl salt acidifies the water, maintaining pH

.
0.1 N HCl (SGF) 1.2~1.2High Highly acidic environment prevents deprotonation; salt remains fully ionized.
Phosphate Buffer 6.8~6.8Very Low Buffer resists acidification. pH exceeds

, triggering rapid disproportionation and precipitation of the free base.

References

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Pyridine and Pyridine Derivatives." Wiley Online Library. Available at: [Link]

  • Crystal Pharmatech. "How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations." Available at: [Link]

  • ACS Publications. "Disproportionation of Pharmaceutical Salts: pHmax and Phase-Solubility/pH Variance." Molecular Pharmaceutics. Available at:[Link]

Sources

Exploratory

Technical Safety &amp; Handling Guide: 3-Bromo-4-chloropyridine-5-methanol hydrochloride

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Chemical Significance 3-Bromo-4-chloropyridine-5-methanol hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Significance

3-Bromo-4-chloropyridine-5-methanol hydrochloride (CAS: 2121514-38-1) is a high-value heterocyclic building block utilized primarily in the synthesis of complex pharmaceutical agents. Its structural uniqueness lies in the orthogonal reactivity of its substituents:

  • C-3 Bromine: Highly reactive in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C-4 Chlorine: Offers a secondary site for nucleophilic aromatic substitution (

    
    ) or subsequent coupling under more forcing conditions.
    
  • C-5 Methanol: A versatile handle for oxidation (to aldehydes/acids) or conversion to leaving groups (mesylates/halides) for alkylation.

As a hydrochloride salt, this compound exhibits enhanced water solubility but introduces hygroscopicity , necessitating rigorous moisture control to prevent hydrolysis or physical degradation (caking). This guide synthesizes standard safety data with practical, field-proven handling protocols.

Chemical Identity & Physicochemical Profiling[1]

PropertySpecification
Chemical Name 3-Bromo-4-chloropyridine-5-methanol hydrochloride
CAS Number 2121514-38-1 (HCl Salt); 1633014-12-6 (Free Base)
Molecular Formula

Molecular Weight 258.93 g/mol
Appearance White to off-white/beige solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
Storage Condition 2-8°C, Inert atmosphere (Argon/Nitrogen), Desiccated
Acidity Acidic in aqueous solution (due to HCl moiety)

Dynamic Hazard Identification (GHS)

Based on analogous halogenated pyridine salts and structural alerts.

Signal Word: WARNING

Hazard Statements
  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][2][4]

  • H335: May cause respiratory irritation.[2]

The "Self-Validating" Risk Assessment System

In research environments, static SDS data is often insufficient. Use the following logic flow to assess real-time risk before every experiment.

RiskAssessment Start Pre-Experiment Check CheckState Check Physical State (Is it caked/discolored?) Start->CheckState CheckQty Quantity > 1g? CheckState->CheckQty Free Flowing White/Beige Decomp_Risk STOP: Potential Decomposition. Check pH/LCMS before use. CheckState->Decomp_Risk Yellow/Orange or Sticky PPE_Level1 Standard PPE: Lab Coat, Nitrile Gloves, Safety Glasses CheckQty->PPE_Level1 No PPE_Level2 Enhanced PPE: Double Gloves, Fume Hood Required, Dust Mask if solid handling CheckQty->PPE_Level2 Yes

Figure 1: Pre-experimental risk assessment logic. Visual changes in the compound (discoloration/caking) serve as an early warning system for degradation, triggering a stop-check protocol.

Handling, Storage & Stability Protocols

The Hygroscopicity Control Loop

The hydrochloride salt form is prone to absorbing atmospheric moisture, which can lead to hydrolysis of the C-Cl bond over time or simply alter stoichiometry.

Protocol:

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation.

  • Inert Handling: Ideally, weigh out significant quantities in a glovebox or under a nitrogen cone.

  • Resealing: Flush the headspace with Argon before resealing. Use Parafilm® or Teflon tape over the cap.

Storage Logic

Recommended: Refrigerator (2-8°C). Critical: Do not store near strong oxidizing agents or strong bases (liberates free base).

StorageProtocol Receipt Compound Receipt TempCheck Temp Control (2-8°C) Receipt->TempCheck AtmosCheck Atmosphere Control (Desiccator/Inert Gas) TempCheck->AtmosCheck ShelfLife Monitor Shelf Life (Re-test every 6 months) AtmosCheck->ShelfLife ShelfLife->Receipt Fail (Discard/Purify) ShelfLife->TempCheck Pass

Figure 2: Storage lifecycle management to ensure compound integrity for reproducible biological data.

Emergency Response Protocols

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[5] The HCl component can cause immediate upper respiratory tract irritation.

  • Skin Contact: Wash with soap and copious amounts of water.[2][3][4][6] Remove contaminated clothing.[2][3][4][5][7] Note: Pyridine derivatives can be transdermal sensitizers; monitor for delayed redness.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[2][7] Remove contact lenses if present.[2][3][4][7] Consult an ophthalmologist.

  • Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.

Spill Management (Solid)
  • Isolate: Evacuate non-essential personnel.

  • PPE: Wear N95/P100 respirator, goggles, and double nitrile gloves.

  • Neutralize: If feasible, cover spill with weak base (sodium bicarbonate) to neutralize acidity from HCl.

  • Clean: Sweep up carefully to avoid dust generation.[4][5] Place in a hazardous waste container labeled "Halogenated Organic Solid."

Toxicology & Environmental Fate

Data inferred from structural analogs (3-bromopyridine, 4-chloropyridine).[1]

  • Acute Toxicity: Likely moderate. Pyridine derivatives often target the liver and kidneys (hepatotoxic/nephrotoxic potential).

  • Genotoxicity: Halogenated pyridines can be reactive; treat as a potential mutagen until proven otherwise.

  • Environmental Fate:

    • Persistence: High. The halogen substituents impede rapid biodegradation.

    • Mobility: High water solubility (HCl salt) implies potential for groundwater contamination if released.

    • Disposal: Incineration with a scrubber for acid gases (HCl, HBr, NOx) is the only acceptable disposal method.

Synthesis & Application Context

For drug development professionals, the value of this MSDS extends to its application.

Reaction Selectivity: In a Suzuki coupling scenario, the C-3 Bromine is the preferred site of oxidative addition (


).
  • Protocol Tip: Use weak bases (

    
     or 
    
    
    
    ) rather than strong alkoxides to preserve the benzylic alcohol and prevent polymerization.
  • Free Base Generation: If the reaction requires non-acidic conditions, wash the DCM solution of the salt with saturated

    
     prior to use.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 817696, 3-Bromo-4-chloropyridine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Pyridine derivatives. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 3-Bromo-4-chloropyridine-5-methanol hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Bromo-4-chloropyridine-5-methanol hydrochloride is a halogenated pyridine derivative that holds significant potential as a versatile building blo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-chloropyridine-5-methanol hydrochloride is a halogenated pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its trifunctional nature, featuring bromine, chlorine, and hydroxymethyl substituents on a pyridine core, offers a rich scaffold for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the known chemical and physical properties, a plausible synthetic pathway, and potential applications of this compound, with a focus on its role as an intermediate in the development of novel therapeutics.

Chemical and Physical Properties

3-Bromo-4-chloropyridine-5-methanol hydrochloride is a solid compound at room temperature.[1] As a hydrochloride salt, it is expected to have improved solubility in aqueous media compared to its free base form, a critical attribute for many pharmaceutical applications. The key identifiers and physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name 3-Bromo-4-chloropyridine-5-methanol hydrochloride
CAS Number 2121514-38-1[1]
Molecular Formula C₆H₆BrCl₂NO[1]
Molecular Weight 258.93 g/mol [1]
Appearance Solid[2]
Storage Temperature 2-8°C, sealed in a dry environment[1]
SMILES C1=C(C(=C(C=N1)CO)Cl)Br.[H]Cl[1]
InChI Key ZDKWUBNGKYIHMH-UHFFFAOYSA-N[2]

Computed Physicochemical Data:

PropertyValueSource(s)
Topological Polar Surface Area (TPSA) 33.12 Ų[1]
logP (octanol-water partition coefficient) 2.4116[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 1[1]

Synthesis and Reactivity

A validated, step-by-step synthesis protocol for 3-Bromo-4-chloropyridine-5-methanol hydrochloride is not explicitly detailed in publicly available literature. However, based on established organic chemistry principles and synthetic routes for analogous compounds, a plausible pathway can be proposed. This involves the synthesis of the free base, (3-bromo-4-chloropyridin-5-yl)methanol, followed by its conversion to the hydrochloride salt.

Plausible Synthesis of (3-Bromo-4-chloropyridin-5-yl)methanol

The synthesis of the free base likely starts from a suitable pyridine precursor, followed by functional group manipulations. A potential route could involve the reduction of a corresponding aldehyde or carboxylic acid ester. For instance, the reduction of 3-bromo-4-chloropyridine-5-carbaldehyde with a mild reducing agent like sodium borohydride in an alcoholic solvent would yield the desired methanol.[3]

Conceptual Experimental Protocol: Reduction of a Pyridine-5-carbaldehyde

  • Dissolution: Dissolve 3-bromo-4-chloropyridine-5-carbaldehyde in a suitable anhydrous alcohol, such as methanol or ethanol, under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Formation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a standard procedure in medicinal chemistry to enhance solubility and stability.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified (3-bromo-4-chloropyridin-5-yl)methanol in a suitable anhydrous organic solvent, such as diethyl ether or dichloromethane.

  • Acidification: Bubble dry hydrogen chloride (HCl) gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane).

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to yield 3-Bromo-4-chloropyridine-5-methanol hydrochloride.

Synthesis_Pathway cluster_synthesis Plausible Synthesis Route Start 3-Bromo-4-chloropyridine-5-carbaldehyde Intermediate (3-Bromo-4-chloropyridin-5-yl)methanol (Free Base) Start->Intermediate Reduction (e.g., NaBH4) End 3-Bromo-4-chloropyridine-5-methanol hydrochloride Intermediate->End Acidification (HCl) Medicinal_Chemistry_Workflow cluster_workflow Medicinal Chemistry Application Workflow Start 3-Bromo-4-chloropyridine-5-methanol hydrochloride Step1 Functional Group Interconversion (e.g., -CH2OH to -CH2Cl) Start->Step1 Step2 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Step1->Step2 Step3 Lead Compound Synthesis Step2->Step3 Step4 Biological Screening Step3->Step4

Caption: General workflow for the application of 3-Bromo-4-chloropyridine-5-methanol hydrochloride in drug discovery.

Safety and Handling

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [4][5]* Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. [4][5]* Avoid Contact: Prevent contact with skin, eyes, and clothing. [4]In case of contact, rinse the affected area immediately with plenty of water. [4]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [5] Hazard Classifications for Related Compounds (e.g., 3-Bromo-4-chloropyridine):

  • Harmful if swallowed. [6]* Causes skin irritation. [6]* Causes serious eye irritation. [6]* May cause respiratory irritation. [6]

Spectroscopic Data (Predicted)

Experimental spectral data for 3-Bromo-4-chloropyridine-5-methanol hydrochloride is not available in public databases. However, based on the analysis of its structural fragments and data from analogous compounds, the expected spectroscopic characteristics can be predicted.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display six distinct signals corresponding to the five carbons of the pyridine ring and the carbon of the hydroxymethyl group.

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which can aid in the structural confirmation of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methylene group, C=N and C=C stretching vibrations of the pyridine ring, and C-Br and C-Cl stretches.

Experimental Protocol for Spectroscopic Analysis (General):

  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

    • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). [7]* Mass Spectrometry:

    • Sample Introduction: Introduce the sample via a suitable method (e.g., electrospray ionization - ESI).

    • Analysis: Obtain the mass spectrum using a high-resolution mass spectrometer to determine the accurate mass and isotopic distribution.

  • Infrared Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet or obtain the spectrum using an ATR (Attenuated Total Reflectance) accessory.

    • Acquisition: Record the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

Conclusion

3-Bromo-4-chloropyridine-5-methanol hydrochloride is a promising, yet not extensively characterized, chemical entity. Its multifunctional nature presents significant opportunities for the synthesis of novel and complex molecules, particularly in the realm of drug discovery. While a lack of comprehensive experimental data necessitates a cautious and well-informed approach to its handling and use, the foundational information and predictive analyses provided in this guide offer a solid starting point for researchers and scientists. Further investigation into the reactivity, biological activity of its derivatives, and the development of robust synthetic protocols will undoubtedly unlock the full potential of this versatile building block.

References

Sources

Exploratory

Strategic Sourcing and Quality Validation of 3-Bromo-4-chloropyridine-5-methanol HCl in Preclinical Drug Discovery

Executive Summary In preclinical drug discovery, the rational design of kinase inhibitors and targeted therapeutics heavily relies on versatile, multi-functional building blocks. 3-Bromo-4-chloropyridine-5-methanol hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug discovery, the rational design of kinase inhibitors and targeted therapeutics heavily relies on versatile, multi-functional building blocks. 3-Bromo-4-chloropyridine-5-methanol hydrochloride (CAS: 2121514-38-1) and its free base equivalent (CAS: 1633014-12-6) represent a highly strategic scaffold[1][2]. This whitepaper provides an in-depth technical analysis of the compound's mechanistic utility, a comparative sourcing strategy, and a self-validating quality control protocol to ensure structural integrity before integration into complex synthetic workflows.

Mechanistic Utility & Orthogonal Reactivity

The intrinsic value of this pyridine derivative lies in the orthogonal reactivity of its three distinct functional groups, which enables a controlled, stepwise elaboration of the molecular scaffold without the need for excessive protecting group manipulations[3][4].

  • C4-Chlorine (SNAr): The electron-withdrawing nature of the pyridine nitrogen heavily depletes electron density at the C4 position. This makes the C4-chlorine atom highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, alkoxides, or thiolates[3].

  • C3-Bromine (Cross-Coupling): The carbon-bromine bond possesses a distinct oxidative addition rate compared to the C4-chlorine. Once the C4 position is substituted (preventing competitive reactions), the C3-bromine serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations[4][5].

  • C5-Hydroxymethyl (Late-Stage Functionalization): The primary alcohol provides a third vector for diversification. It can be oxidized to an aldehyde (via Dess-Martin periodinane), alkylated, or converted to a fluoromethyl group.

Causality of the Salt Form: Sourcing the hydrochloride (HCl) salt is often preferred over the free base due to its enhanced bench stability, higher crystallinity, and reduced volatility[6]. However, the HCl salt will protonate incoming nucleophiles, meaning a neutralization (free-basing) step is strictly required before any base-sensitive downstream reactions.

Supplier Price Comparison & Sourcing Strategy

Because 3-Bromo-4-chloropyridine-5-methanol HCl is a highly specialized intermediate, pricing operates primarily on an "Inquiry" basis through specialized chemical vendors rather than bulk commodity pricing[6]. Below is a comparative analysis of sourcing tiers based on recent market data from vendors such as ChemScene, Echemi, and Advanced Technology & Industrial Co.[6][7].

Sourcing TierExample VendorsPurity ClaimEstimated Price (1g)Estimated Price (5g)Lead TimeStrategic Fit
Tier 1: Direct Catalog ChemScene[6]≥98%$150 - $250$600 - $8501 - 2 WeeksImmediate SAR exploration; high reliability.
Tier 2: Aggregator/Trader Echemi[7]≥97%$100 - $180$400 - $6003 - 5 WeeksScale-up campaigns; requires rigorous internal QC.
Tier 3: Custom Synthesis Adv. Tech & Ind.Custom$300+ (Setup)$800+6 - 8 WeeksSpecific isotopic labeling or ultra-high purity needs.

Note: Prices are estimated market brackets based on historical catalog data for halogenated pyridine methanols. Hazardous Material (HazMat) shipping fees (typically


178) may apply depending on the carrier and destination[6].

Quality Control & Validation Protocol

Relying solely on a supplier's Certificate of Analysis (CoA) introduces unacceptable risk into multi-step synthetic routes. Every procured batch must be subjected to the following self-validating QC system.

Step 1: Free-Basing & LC-MS Analysis
  • Protocol: Dissolve 10 mg of the HCl salt in 1 mL of LC-MS grade methanol. Add 10 µL of triethylamine to neutralize the HCl salt. Inject 1 µL onto a C18 column using a water/acetonitrile gradient buffered with 0.1% formic acid.

  • Causality: Analyzing the HCl salt directly can lead to split peaks, poor retention on reverse-phase columns, and ion suppression in the MS source. Free-basing ensures a uniform analyte. Mass spectrometry must confirm the characteristic isotopic pattern of one bromine and one chlorine atom (an M, M+2, M+4 ratio of approximately 3:4:1).

Step 2: Quantitative NMR (qNMR)
  • Protocol: Dissolve 15 mg of the compound and 5 mg of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) in 0.6 mL of DMSO-d6. Acquire a 1H-NMR spectrum with a relaxation delay (D1) of at least 30 seconds.

  • Causality: UV-based HPLC purity can be highly misleading if impurities lack chromophores. qNMR provides an absolute mass fraction purity by comparing the integration of the pyridine protons against the internal standard. Crucially, it simultaneously detects residual solvents (e.g., ethyl acetate, DMF) that could poison downstream palladium catalysts.

Step 3: Karl Fischer Titration
  • Protocol: Titrate 50 mg of the sample using a volumetric Karl Fischer apparatus.

  • Causality: The hydroxymethyl group and the HCl salt make this compound highly hygroscopic. Excess moisture will violently quench Grignard reagents and degrade sensitive transition-metal catalysts in subsequent steps. Moisture content must be validated to be <0.5% w/w before use.

Workflow Diagram: Orthogonal Functionalization Strategy

Workflow Start 3-Bromo-4-chloropyridine-5-methanol HCl (CAS: 2121514-38-1) FreeBase Neutralization / Free-Basing (Aqueous NaHCO3) Start->FreeBase Step 1: Prep SNAr C4-Position: SNAr (Nucleophilic Aromatic Sub.) FreeBase->SNAr Step 2: C4 Functionalization Suzuki C3-Position: Pd-Catalyzed Cross-Coupling SNAr->Suzuki Step 3: C3 Functionalization Oxidation C5-Position: Hydroxymethyl Oxidation Suzuki->Oxidation Step 4: C5 Functionalization Target Diversified Pyridine Scaffold (Lead Compound) Oxidation->Target Final Step

Orthogonal functionalization workflow for 3-Bromo-4-chloropyridine-5-methanol HCl.

References

  • Advanced Technology & Industrial Co., Ltd. "Product Search Result". Source: AdvTechInd. URL: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of derivatives using 3-Bromo-4-chloropyridine-5-methanol hydrochloride

Application Note: Strategic Functionalization of 3-Bromo-4-chloropyridine-5-methanol hydrochloride Executive Summary 3-Bromo-4-chloropyridine-5-methanol hydrochloride (CAS 2121514-38-1) serves as a high-value scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 3-Bromo-4-chloropyridine-5-methanol hydrochloride

Executive Summary

3-Bromo-4-chloropyridine-5-methanol hydrochloride (CAS 2121514-38-1) serves as a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor and GPCR ligand discovery.[1] Its structural uniqueness lies in its orthogonal reactivity triad :

  • C4-Chloride: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the para-nitrogen effect.[1]

  • C3-Bromide: Preferred site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to weaker C-Br bond dissociation energy relative to C-Cl.[1]

  • C5-Methanol: A versatile handle for oxidation, alkylation, or conversion to leaving groups for side-chain elaboration.[1]

This guide provides validated protocols for selectively engaging these sites, ensuring high yield and purity in library synthesis.

Chemical Properties & Handling

PropertyData
Formula C₆H₅BrClNO[1][2][3][4][5] · HCl
MW 258.93 g/mol (Salt); 222.47 g/mol (Free Base)
Appearance White to off-white solid
Solubility Soluble in DMSO, MeOH, Water; Sparingly soluble in DCM/EtOAc (as salt)
pKa (Est.) Pyridine N: ~2.5–3.0 (Electron-deficient ring lowers basicity)

Critical Handling Note: The starting material is supplied as a hydrochloride salt . For most organometallic reactions (Suzuki, Stille) and base-sensitive SNAr reactions, free-basing is a mandatory precursor step to prevent catalyst poisoning or stoichiometric mismatch of bases.[1]

Strategic Reaction Pathways (Logic & Causality)

The synthesis of derivatives relies on the "Order of Operations." The electronic bias of the pyridine ring dictates that C4 is electrophilic (SNAr active) , while C3 is halogen-selective (Pd-oxidative addition active) .[1]

Decision Matrix:
  • Path A (SNAr First): If the target requires a heteroatom (O, N, S) at C4. The C4-Cl is displaced before the C3-Br is touched.[1] This prevents potential side reactions at C4 during Pd-coupling.[1]

  • Path B (Coupling First): If the C4-Cl must remain (e.g., for later displacement) or if the C3-substituent is sensitive to SNAr conditions.[1] Note: C4-Cl can sometimes compete in Pd-couplings; ligand choice is critical.[1]

Visual Workflow (Graphviz)

SynthesisPathways cluster_legend Reaction Type Start 3-Bromo-4-chloropyridine- 5-methanol HCl FreeBase Free Base Preparation Start->FreeBase NaHCO3/EtOAc SNAr Step 1: S_NAr (C4) (Displace Cl with R-NH2/R-OH) FreeBase->SNAr Path A (Standard) Protect Optional: OH Protection (TBS/MOM) FreeBase->Protect Path B (Sensitive R) SuzukiA Step 2: Suzuki Coupling (C3) (React Br with Ar-B(OH)2) SNAr->SuzukiA SuzukiB Step 1: Suzuki Coupling (C3) (Selective for Br) Protect->SuzukiB SNArB Step 2: S_NAr (C4) (Displace Cl) SuzukiB->SNArB key1 Starting Material key2 Nucleophilic Sub. key3 Pd-Coupling

Caption: Divergent synthetic pathways based on the priority of C4-functionalization versus C3-arylation.

Detailed Experimental Protocols

Protocol 1: Preparation of Free Base (Essential Precursor)

Rationale: The HCl salt is hygroscopic and acidic. Neutralization ensures accurate stoichiometry for subsequent Lewis-basic catalyzed reactions.[1]

  • Suspend 3-Bromo-4-chloropyridine-5-methanol HCl (10.0 g, 38.6 mmol) in Ethyl Acetate (100 mL).

  • Add Saturated Aqueous NaHCO₃ (100 mL) slowly (Caution: Gas evolution CO₂).

  • Stir vigorously for 20 minutes until the solid dissolves and the aqueous layer pH is ~8–9.

  • Separate layers. Extract aqueous layer with EtOAc (2 x 50 mL).

  • Combine organics, wash with Brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Concentrate in vacuo to yield the free base as a pale yellow solid.

    • Yield expectation: >95%

    • Storage: Store under Argon at 4°C.

Protocol 2: C4-Selective SNAr Displacement (Amination)

Rationale: The pyridine nitrogen withdraws electron density, making the C4-Cl highly susceptible to nucleophilic attack.[1] This reaction is generally cleaner than Pd-coupling at this stage.[1]

Reagents:

  • Substrate: Free base from Protocol 1 (1.0 eq)[1]

  • Nucleophile: Primary/Secondary Amine (1.2 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or n-Butanol[1]

Procedure:

  • Dissolve the Free Base (1.0 g, 4.5 mmol) in NMP (5 mL).

  • Add DIPEA (1.56 mL, 9.0 mmol) followed by the Amine (5.4 mmol).

  • Heat the reaction vessel to 100–120°C for 4–12 hours.

    • Monitoring: Check LCMS.[1] The Cl-displacement product (M-Cl+Nu) should be the major peak.[1] The Br atom remains intact (M+2 isotopic pattern preserved).

  • Workup: Cool to RT. Pour into water (50 mL). Extract with EtOAc (3 x 20 mL).

  • Wash organics with water (to remove NMP) and brine. Dry (MgSO₄) and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Mechanistic Insight: If the amine is sterically hindered, switching to n-Butanol as solvent and using microwave irradiation (140°C, 30 min) often improves conversion due to thermal acceleration and solvent polarity effects [1].

Protocol 3: C3-Selective Suzuki-Miyaura Coupling

Rationale: C3-Br has a lower bond dissociation energy than C4-Cl, allowing for oxidative addition by Pd(0).[1] However, phosphine ligands with specific bite angles are required to prevent "scrambling" or activation of the C4-Cl.[1]

Reagents:

  • Substrate: C4-substituted derivative (from Protocol 2) OR Free Base (1.0 eq)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1][5]·DCM (5 mol%) - Choice rationale: Bidentate ligand dppf prevents Pd migration and enhances stability.[1]

  • Base: K₂CO₃ (2 M aq.[1] solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • In a reaction vial, combine the Substrate (1.0 mmol), Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂·DCM (40 mg, 0.05 mmol).

  • Evacuate and backfill with Nitrogen (3 cycles).

  • Add 1,4-Dioxane (5 mL) and 2 M K₂CO₃ (1.5 mL).

  • Heat to 80–90°C for 2–6 hours.

    • Caution: Do not overheat (>100°C) if C4-Cl is still present (Path B), as this may force C4 coupling.[1]

  • Workup: Filter through a Celite pad.[1] Dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in SNAr Nucleophile is too weak or sterically hindered.[1]Switch solvent to DMSO or NMP; Increase Temp to 140°C; Use Microwave.[1]
C4-Cl Hydrolysis (OH formation) Wet solvent or excess hydroxide bases.[1]Use anhydrous solvents; Switch base to DIPEA or K₂CO₃ (anhydrous).
Loss of Selectivity (Suzuki) Pd catalyst attacking C4-Cl.[1]Lower reaction temp to 60–70°C; Use Pd(PPh₃)₄ (milder) instead of highly active catalysts like XPhos.
C5-OH Interference Alcohol deprotonating and acting as nucleophile.[1]Protect C5-OH as TBS ether or Acetate before running SNAr if self-reaction occurs.[1]

References

  • Schlosser, M., et al. "Regioselective substitution of chloropyridines." Tetrahedron Letters, vol. 52, no. 32, 2011, pp. 4172-4176. Link[1]

  • Lutz, M., et al. "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics." Organic Letters, vol. 18, no. 15, 2016, pp. 3662–3665. Link[1]

  • BenchChem. "Application Notes: 3-Bromo-4-chloropyridine derivatives." BenchChem Technical Library, 2025. Link[1]

  • ChemScene. "Product Monograph: 3-Bromo-4-chloropyridine-5-methanol."[1] ChemScene Data Sheet, 2024. Link

(Note: While specific "5-methanol" literature is sparse, references 1 and 2 provide the authoritative grounding for the regioselectivity on the 3-bromo-4-chloropyridine core, which is the functional heart of this molecule.)[1]

Sources

Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 3-Bromo-4-chloropyridine-5-methanol Hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocol Executive Summary In modern drug discovery, highly functionalized pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary

In modern drug discovery, highly functionalized pyridine scaffolds are ubiquitous due to their favorable physicochemical properties and predictable metabolic profiles. 3-Bromo-4-chloropyridine-5-methanol hydrochloride (CAS: 2121514-38-1) is a premium trifunctional building block. It offers three distinct handles for divergent synthesis: a highly electrophilic C-4 position for Nucleophilic Aromatic Substitution (SNAr), a C-3 bromide for transition-metal-catalyzed cross-coupling, and a C-5 hydroxymethyl group for subsequent derivatization.

This application note provides a comprehensive, field-proven guide to executing regioselective SNAr reactions on this scaffold. By understanding the intrinsic electronic causality of the pyridine ring, researchers can achieve high-yielding, predictable functionalizations while avoiding common pitfalls associated with salt neutralization and competitive side reactions.

Chemical Rationale and Regioselectivity

To design a self-validating experimental system, one must first understand the electronic causality governing the reactivity of this molecule.

The Electronic Advantage of C-4

The regioselectivity of SNAr in this scaffold is entirely dictated by the electron-withdrawing nature of the pyridine nitrogen. The nitrogen atom withdraws electron density via resonance, creating partial positive charges at the ortho (C-2, C-6) and para (C-4) positions. When a nucleophile attacks the C-4 chlorine, the resulting negative charge in the transition state (the Meisenheimer complex) is delocalized directly onto the electronegative ring nitrogen. This resonance stabilization drastically lowers the activation energy barrier. Conversely, attack at the C-3 bromine (which is meta to the nitrogen) does not allow for this stabilization, rendering the C-3 position inert to SNAr under standard conditions. Furthermore, chlorine is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-Cl bond, accelerating the rate-determining nucleophilic addition step.

Managing the Hydrochloride Salt

The scaffold is supplied as a hydrochloride (HCl) salt to enhance shelf stability and solubility. The pyridine nitrogen has a pKa of approximately 5.2. If an aliphatic amine nucleophile (typical pKa ~9–11) is introduced without a stoichiometric excess of an auxiliary base, the amine will preferentially deprotonate the pyridine HCl salt. This acid-base reaction forms an unreactive amine hydrochloride, stalling the SNAr process. Therefore, the protocol mandates the use of at least 2.5 to 3.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to liberate the free pyridine base in situ and act as an acid scavenger for the HCl generated during the substitution.

Mechanistic Pathway

The following diagram illustrates the causality of the SNAr addition-elimination mechanism, highlighting the critical stabilization of the intermediate.

SNAr_Mechanism Salt HCl Salt Neutralization A Free Pyridine Base (Activated C-4) Salt->A DIPEA / Base B Meisenheimer Complex A->B + Nucleophile (Rate Limiting) C SNAr Product (C-4 Substituted) B->C - Chloride (Fast)

Figure 1: Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr) at the C-4 position.

(For further reading on the fundamental principles of pyridine functionalization, refer to the which details similar palladium and SNAr pyridine pathways).

Quantitative Data: Reaction Scope and Conditions

The table below summarizes the optimized parameters for displacing the C-4 chloride with various classes of nucleophiles. These metrics serve as a baseline for expected conversions.

Nucleophile TypeTypical ReagentBase RequiredSolventTemp (°C)Expected Yield (%)
Primary Amine BenzylamineDIPEA (3.0 eq)NMP or DMF80 - 10075 - 90
Secondary Amine MorpholineDIPEA (3.0 eq)NMP or DMF90 - 11070 - 85
Thiol ThiophenolK₂CO₃ (3.0 eq)DMF60 - 8080 - 95
Alkoxide Sodium MethoxideNone (Reagent is base)Methanol65 (Reflux)60 - 80

Note: The C-5 hydroxymethyl group is generally stable under these conditions. However, when using strong alkoxides (e.g., NaOMe), an excess of the nucleophile is required as the C-5 alcohol will be transiently deprotonated.

Experimental Protocols

To ensure a self-validating system, the following protocols integrate in-process controls (IPC) to verify reaction progress.

Workflow Start 3-Bromo-4-chloropyridine-5-methanol HCl Neutral 1. Free Base Generation (Excess DIPEA, Solvent) Start->Neutral SNAr 2. SNAr Reaction (Add Amine/Thiol, 80-100°C) Neutral->SNAr Workup 3. Aqueous Workup (Remove Salts & Excess Base) SNAr->Workup Purify 4. Purification (Flash Chromatography) Workup->Purify

Figure 2: Standard experimental workflow for the SNAr functionalization of the pyridine scaffold.

Protocol A: Amination with Secondary Amines (e.g., Morpholine)

This protocol is adapted from standard methodologies used in the synthesis of , where 3-bromo-4-chloropyridines are routinely subjected to amine displacement.

Reagents:

  • 3-Bromo-4-chloropyridine-5-methanol HCl: 1.0 mmol (258.9 mg)

  • Morpholine (Nucleophile): 1.5 mmol (130.7 mg, 131 µL)

  • N,N-Diisopropylethylamine (DIPEA): 3.0 mmol (387.7 mg, 522 µL)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP): 3.0 mL

Step-by-Step Procedure:

  • Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-Bromo-4-chloropyridine-5-methanol HCl (1.0 eq) in anhydrous NMP (3.0 mL) under a nitrogen atmosphere.

  • Neutralization: Add DIPEA (3.0 eq) dropwise at room temperature. Causality check: The suspension will likely clear into a homogeneous solution as the HCl salt is neutralized to the free pyridine base. Stir for 10 minutes.

  • Nucleophile Addition: Add morpholine (1.5 eq) in one portion.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 95 °C using an oil bath or heating block.

  • In-Process Control (IPC): After 4 hours, sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The starting material mass (m/z 222/224 for free base) should be completely consumed, replaced by the product mass (m/z 273/275).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash with saturated aqueous NH₄Cl (3 × 10 mL) to remove NMP, excess morpholine, and DIPEA salts.

  • Drying & Concentration: Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 0-5% Methanol in Dichloromethane) to afford the pure 4-morpholino product.

Protocol B: Thioetherification with Thiols

Thiols are softer, more potent nucleophiles than amines. This protocol utilizes inorganic bases, inspired by on similar halogenated pyridines.

Reagents:

  • 3-Bromo-4-chloropyridine-5-methanol HCl: 1.0 mmol (258.9 mg)

  • Thiophenol: 1.2 mmol (132.2 mg, 123 µL)

  • Potassium Carbonate (K₂CO₃, finely powdered): 3.0 mmol (414.6 mg)

  • Anhydrous N,N-Dimethylformamide (DMF): 4.0 mL

Step-by-Step Procedure:

  • Deprotonation: In a 10 mL flask, combine thiophenol (1.2 eq), K₂CO₃ (3.0 eq), and DMF (2.0 mL). Stir at room temperature for 15 minutes to pre-form the highly nucleophilic thiophenolate anion.

  • Substrate Addition: Dissolve the pyridine HCl salt (1.0 eq) in DMF (2.0 mL) and add it dropwise to the thiophenolate mixture. Note: K₂CO₃ will simultaneously neutralize the HCl salt and maintain the thiol in its active anionic state.

  • Reaction: Heat the mixture to 70 °C for 2 hours.

  • Workup: Cool to room temperature and quench with ice water (15 mL). If the product precipitates, it can be collected by vacuum filtration. Otherwise, extract with Ethyl Acetate (3 × 10 mL), wash the combined organics with 1M NaOH (5 mL) to remove unreacted thiophenol, followed by brine. Dry and concentrate to yield the 4-(phenylthio) derivative.

Orthogonal Late-Stage Functionalization

Once the C-4 position is successfully functionalized via SNAr, the resulting intermediate is primed for further elaboration:

  • C-3 Position: The intact bromide is an ideal candidate for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. Because the electron-withdrawing chlorine has been replaced by an electron-donating group (e.g., an amine), the pyridine ring is now more electron-rich, which may require highly active phosphine ligands (like XPhos or RuPhos) for efficient oxidative addition of the C-Br bond.

  • C-5 Position: The hydroxymethyl group can be oxidized to an aldehyde using MnO₂ for subsequent reductive aminations, or activated with Methanesulfonyl Chloride (MsCl) for aliphatic SN2 displacements.

References

  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine Molecules (MDPI). Discusses the synthetic pathways, including SNAr and cross-coupling reactions on halogenated pyridine cores. URL:[Link]

  • US Patent 11142528B2. Provides experimental precedent for the nucleophilic aromatic substitution of 3-bromo-4-chloropyridines with nitrogen nucleophiles.
  • US Patent 10266493B2. Details the reaction conditions for displacing the C-4 chloride of 3-bromo-4-chloropyridine derivatives using sulfur-based nucleophiles.
Method

Application Note: Precision Oxidation of 3-Bromo-4-chloropyridine-5-methanol HCl

This Application Note provides a rigorous, field-validated guide for the oxidation of 3-Bromo-4-chloropyridine-5-methanol hydrochloride to 3-Bromo-4-chloropyridine-5-carbaldehyde . The presence of the pyridine ring, mult...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated guide for the oxidation of 3-Bromo-4-chloropyridine-5-methanol hydrochloride to 3-Bromo-4-chloropyridine-5-carbaldehyde .

The presence of the pyridine ring, multiple halogens, and the hydrochloride salt form presents a unique set of challenges requiring specific "Pre-treatment" and "Oxidation" protocols to prevent side reactions (e.g., nucleophilic displacement of chloride, over-oxidation to carboxylic acid, or hydrate formation).

Executive Summary

The conversion of 3-Bromo-4-chloropyridine-5-methanol HCl (Substrate) to 3-Bromo-4-chloropyridine-5-carbaldehyde (Target) is a critical intermediate step in the synthesis of complex heterocyclic pharmaceuticals. While standard oxidation methods exist, the electron-deficient nature of the di-halogenated pyridine ring and the initial salt form require a tailored approach.

This guide prioritizes two methodologies:

  • Activated Manganese Dioxide (

    
    ):  The industrial "workhorse" for heterocyclic methanols, offering high selectivity without over-oxidation.
    
  • Dess-Martin Periodinane (DMP): A homogeneous, high-purity alternative for lab-scale or GMP synthesis.

Chemical Context & Challenges[1][2][3][4]

FeatureChallengeMitigation Strategy
HCl Salt Form Acidic protons deactivate surface-active oxidants (

) and can degrade labile aldehydes.
Mandatory Neutralization Step (Protocol 1) prior to oxidation.
Halogens (Br, Cl) Susceptible to nucleophilic attack or metal-halogen exchange if strong bases or high temps are used.Use mild, non-nucleophilic bases (

) and avoid organolithium/magnesium reagents.
Pyridine Aldehyde Prone to hydration (gem-diol formation) and air oxidation to carboxylic acid.Store under

at -20°C; minimize aqueous exposure during workup.
"Benzylic" Reactivity The

group is activated by the pyridine ring, making it reactive but also prone to over-oxidation.
Avoid aqueous Chromium (Jones) or Permanganate. Use

or DMP.[1]

Workflow Visualization

The following logic flow illustrates the critical path from Salt to Purified Aldehyde.

OxidationWorkflow Start Start: 3-Bromo-4-chloropyridine-5-methanol HCl Neutralization Step 1: Free Base Generation (Partition DCM / Sat. NaHCO3) Start->Neutralization Check1 QC Check: pH > 8 Organic Layer Clear? Neutralization->Check1 Choice Select Oxidation Method Check1->Choice Pass MethodA Method A: Activated MnO2 (Heterogeneous, 10-20 eq) Choice->MethodA Robust/Scale-up MethodB Method B: Dess-Martin Periodinane (Homogeneous, 1.2 eq) Choice->MethodB High Purity/Lab WorkupA Workup A: Filtration over Celite (Remove MnO2) MethodA->WorkupA WorkupB Workup B: Quench with Na2S2O3 / NaHCO3 (Remove Iodine byproducts) MethodB->WorkupB Isolation Concentration & Stabilization WorkupA->Isolation WorkupB->Isolation Final Target: 3-Bromo-4-chloropyridine-5-carbaldehyde Isolation->Final

Figure 1: Critical path workflow for the neutralization and oxidation of halogenated pyridine methanol.

Experimental Protocols

Protocol 1: Free Base Generation (Mandatory Pre-cursor)

Rationale: Direct oxidation of the hydrochloride salt often results in stalled reactions or degradation. Isolating the free base ensures consistent reactivity.

Reagents:

  • Substrate (HCl salt)

  • Dichloromethane (DCM) - HPLC Grade

  • Saturated Aqueous Sodium Bicarbonate (

    
    )
    

Step-by-Step:

  • Suspension: Suspend the Substrate HCl (1.0 eq) in DCM (10 mL per gram).

  • Neutralization: Slowly add Saturated Aqueous

    
     (10 mL per gram) while stirring vigorously. Evolution of 
    
    
    
    gas will occur.[2]
  • Partition: Stir for 15 minutes until gas evolution ceases and two clear layers form.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Concentrate in vacuo to yield the Free Base Alcohol .

    • Self-Validating Check: The resulting solid/oil should be free of chloride (silver nitrate test negative) and soluble in pure DCM without turbidity.

Protocol 2: Activated Manganese Dioxide ( ) Oxidation

Best for: Robust scale-up, high selectivity, and avoiding over-oxidation.

Reagents:

  • Free Base Alcohol (from Protocol 1)

  • Activated Manganese Dioxide (

    
    ) - Note: Activity varies by vendor. "Activated" grade is required.
    
  • Solvent: DCM or Chloroform (

    
    )[3][4]
    
  • Celite 545 (Filter aid)

Step-by-Step:

  • Solvation: Dissolve the Free Base Alcohol (1.0 eq) in DCM (20 volumes).

  • Reagent Addition: Add Activated

    
      (10.0 - 15.0 eq).
    
    • Note: A large excess is necessary because the reaction is a surface phenomenon.

  • Reaction: Stir vigorously at room temperature (20-25°C).

    • Timeframe: Typically 12–24 hours.

    • Optimization: If slow, refluxing in

      
       (60°C) can accelerate the reaction, but monitor for degradation.
      
  • Monitoring (TLC/HPLC):

    • TLC: Silica, 30% EtOAc/Hexane. Aldehyde typically has a higher

      
       than the alcohol.
      
    • UV: The aldehyde will show a distinct bathochromic shift (red-shift) compared to the alcohol due to conjugation with the pyridine ring.

  • Workup:

    • Prepare a pad of Celite in a sintered glass funnel.

    • Filter the black suspension through the Celite pad.

    • Rinse the cake thoroughly with DCM (the product can adhere to the manganese salts).

  • Isolation: Concentrate the filtrate in vacuo to obtain the crude aldehyde.

    • Stability Note: Do not heat above 40°C during concentration.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

Best for: High value/small scale, fast reaction times, homogeneous conditions.

Reagents:

  • Free Base Alcohol (from Protocol 1)

  • Dess-Martin Periodinane (1.2 - 1.5 eq)

  • Sodium Bicarbonate (

    
    ) solid (2.0 eq) - Critical buffer.
    
  • Dichloromethane (DCM) (anhydrous)

  • Quench Solution: 1:1 mixture of Sat.

    
     and Sat. 
    
    
    
    .

Step-by-Step:

  • Preparation: Dissolve Free Base Alcohol (1.0 eq) in anhydrous DCM (15 volumes).

  • Buffering: Add solid

    
      (2.0 eq) to the solution.
    
    • Why: DMP produces acetic acid as a byproduct. The buffer prevents protonation of the pyridine ring or acid-catalyzed side reactions.

  • Oxidation: Cool to 0°C. Add DMP (1.2 eq) in one portion.

  • Warm & Stir: Allow to warm to Room Temperature. Stir for 1–3 hours.

  • Quench (Self-Validating):

    • Add the Quench Solution (Sat.

      
       / Sat. 
      
      
      
      ) directly to the reaction mixture.
    • Stir vigorously for 15-30 minutes.

    • Visual Check: The cloudy suspension must turn into two clear layers (organic and aqueous). This indicates the iodine byproducts have been solubilized.

  • Extraction: Separate layers. Wash organic layer with water and brine. Dry over

    
    .
    
  • Isolation: Concentrate in vacuo.

Analytical Quality Control (QC)

ParameterSpecificationMethodNote
Appearance Off-white to yellow solidVisualDarkening indicates decomposition.
1H NMR Aldehyde proton (-CH O) singlet at ~10.0 - 10.5 ppm.

or

Absence of

doublet (~4.5 ppm) confirms conversion.
HPLC Purity > 95% (Area)C18 Column,

(+0.1% TFA)
Aldehyde is less polar (longer retention time) than alcohol.
Water Content < 0.5%Karl FischerHigh water content suggests hydrate formation (

).

Data Interpretation:

  • Hydrate Formation: If NMR shows a weak signal ~6.0-6.5 ppm and low integration for the aldehyde peak, the compound may have hydrated. Dehydrate by dissolving in Toluene and refluxing with a Dean-Stark trap, or simply drying under high vacuum over

    
    .
    

Safety & Hazards

  • Pyridine Toxicity: Halogenated pyridines are potential sensitizers and toxic by inhalation. All operations must be performed in a functioning fume hood.

  • Manganese Waste:

    
     waste is a heavy metal hazard. Dispose of solid waste in designated "Heavy Metal Solids" containers. Do not flush.
    
  • DMP Shock Sensitivity: While DMP is more stable than IBX, it is still a high-energy iodine compound. Do not heat solids >100°C.

References

  • Manganese Dioxide Oxidation of Pyridyl Methanols

    • Jarrar, A. A.[5] Oxidations with Manganese Dioxide. American University of Beirut, 1965.[5] Link

    • Note: Establishes the baseline selectivity of MnO2 for heterocyclic alcohols.
  • Dess-Martin Periodinane Methodology

    • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones". J. Org.[3][6] Chem.1983 , 48, 4155–4156.[3] Link

    • Note: The foundational protocol for DMP oxidation.

  • Synthesis of Halogenated Pyridine Aldehydes

    • Sigma-Aldrich Product Sheet: 3-Bromo-5-chloropyridine-4-carboxaldehyde.[7] Link

    • Note: Provides physical property benchmarks (MP, appearance) for the target class of compounds.
  • Oxidation of Halides and Alcohols (General Reviews)

    • Podlech, J. "Oxidation of Alcohols to Aldehydes". Science of Synthesis, Thieme. Link

    • Note: Discusses the reactivity of substr

Sources

Application

Application Note: Controlled Neutralization of 3-Bromo-4-chloropyridine-5-methanol HCl to Free Base

Abstract & Scope This application note details the protocol for converting 3-Bromo-4-chloropyridine-5-methanol hydrochloride (CAS: 2121514-38-1) to its free base form (CAS: 1633014-12-6). This conversion is a critical pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the protocol for converting 3-Bromo-4-chloropyridine-5-methanol hydrochloride (CAS: 2121514-38-1) to its free base form (CAS: 1633014-12-6). This conversion is a critical precursor step for subsequent nucleophilic substitutions or metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

Critical Challenge: The presence of a chlorine atom at the C4 position of the pyridine ring renders the molecule highly susceptible to nucleophilic aromatic substitution (


), particularly hydrolysis to the corresponding pyridone (4-hydroxypyridine derivative) under strongly basic or thermal stress. This protocol utilizes a controlled, cold biphasic neutralization strategy to maximize yield and purity while suppressing side reactions.

Chemical Logic & Mechanistic Insight

The Reactivity Profile

The pyridine ring is electron-deficient.[1] The nitrogen atom pulls electron density, activating the C2 and C4 positions. In 3-Bromo-4-chloropyridine-5-methanol , the C4-Chlorine is a good leaving group.

  • Risk: Exposure to strong bases (e.g., NaOH, KOH) or heat generates hydroxide ions (

    
    ) that can attack C4, displacing chloride. This results in the formation of the thermodynamic dead-end product: the pyridone.
    
  • Solution: We utilize a weak, inorganic base (

    
     or 
    
    
    
    ) in a biphasic system. The free base partitions immediately into the organic phase, protecting it from further aqueous hydrolysis.
pKa Considerations

While unsubstituted pyridine has a pKa ~5.2, the electron-withdrawing bromine and chlorine substituents significantly lower the basicity of the nitrogen (estimated pKa ~2.0–3.0). Consequently, the HCl salt is acidic. Neutralization does not require high pH; a pH of 7–8 is sufficient to deprotonate the pyridinium species.

Materials & Equipment

Reagents Table
ReagentCAS No.RoleGrade
3-Bromo-4-chloropyridine-5-methanol HCl2121514-38-1Starting Material>97%
Dichloromethane (DCM)75-09-2Organic SolventACS Reagent
Sodium Bicarbonate (

)
144-55-8Weak BaseSat. Aqueous Sol.
Sodium Sulfate (

)
7757-82-6Drying AgentAnhydrous
Brine (NaCl)7647-14-5Wash SolutionSaturated
Equipment
  • Separatory Funnel (Borosilicate glass)

  • Rotary Evaporator (set to < 35°C bath temp)

  • Ice/Water Bath

  • pH Paper (Range 1–14)

Experimental Protocol

Phase 1: Preparation (Cold Start)
  • Dissolution: In a round-bottom flask, dissolve the 3-Bromo-4-chloropyridine-5-methanol HCl salt in a minimum amount of water (approx. 10 mL per gram of salt).

    • Note: If the salt is stubborn, mild sonication is permitted. Do not heat.

  • Cooling: Place the aqueous solution in an ice bath and cool to 0–5°C.

  • Solvent Addition: Add an equal volume of Dichloromethane (DCM) to the flask.

Phase 2: Controlled Neutralization
  • Basification: Slowly add Saturated Aqueous

    
      dropwise to the stirring biphasic mixture.
    
    • Observation: Effervescence (

      
       evolution) will occur.
      
    • Endpoint: Continue addition until gas evolution ceases and the aqueous layer pH reaches ~8.0 (check with pH paper).

    • Caution: Do not overshoot to pH > 10.

Phase 3: Extraction & Isolation
  • Separation: Transfer the mixture to a cold separatory funnel. Shake vigorously for 1 minute, venting frequently to release

    
     pressure.
    
  • Collection: Allow layers to separate. Collect the lower organic layer (DCM containing the Free Base).

  • Re-extraction: Extract the remaining aqueous layer two more times with fresh cold DCM to ensure quantitative recovery.

  • Washing: Combine the organic extracts and wash once with Brine (Sat. NaCl) to remove trapped water/inorganics.

  • Drying: Dry the organic phase over Anhydrous

    
     for 10 minutes. Filter off the solid.[2][3][4]
    
Phase 4: Concentration
  • Evaporation: Concentrate the filtrate under reduced pressure (Rotary Evaporator).

    • Critical Parameter:Bath temperature must not exceed 30°C. Higher temperatures can induce self-polymerization or degradation.

  • Final Product: The resulting off-white to pale yellow solid is the free base. Store immediately at -20°C under inert atmosphere (Argon/Nitrogen).

Quality Control (QC) & Validation

MethodExpected Result (Free Base)Failure Mode (Salt/Hydrolysis)
1H NMR (

)
Distinct chemical shift of protons adjacent to Nitrogen compared to

salt spectrum.
Presence of broad exchangeable protons (NH+) indicates incomplete neutralization.
Silver Nitrate Test Clear solution (No precipitate).White precipitate (

) indicates residual HCl salt.
LC-MS Single peak, Mass = [M+H]+ (approx 222/224 m/z pattern).Peak at M-Cl+OH (Hydrolysis product) if pH was too high.

Process Visualization

The following diagram illustrates the workflow and the critical decision points to avoid degradation.

G Start HCl Salt Input (Aq. Solution) Cooling Cool to 0°C Add DCM Start->Cooling BaseAdd Add Sat. NaHCO3 (Dropwise, pH 8) Cooling->BaseAdd Decision Check pH BaseAdd->Decision Extract Phase Separation (Collect DCM) Decision->Extract pH ~8 (Ideal) Risk1 RISK: Hydrolysis (Pyridone formation) Decision->Risk1 pH > 10 (Too Basic) Dry Dry (Na2SO4) & Filter Extract->Dry Evap Rotovap (<30°C) Dry->Evap Product Free Base (Store -20°C) Evap->Product Evap->Risk1 Temp > 40°C

Figure 1: Workflow for the controlled neutralization of 3-Bromo-4-chloropyridine-5-methanol HCl, highlighting critical control points (pH and Temperature) to prevent degradation.

References

  • PubChem. (2025).[5] 3-Bromo-4-chloropyridine-5-methanol hydrochloride (Compound Summary).[6] National Library of Medicine. [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II: Pyridine Reactivity. Wiley-Interscience.

Sources

Method

Application Notes and Protocols for the Versatile Heterocyclic Building Block: 3-Bromo-4-chloropyridine-5-methanol hydrochloride

Introduction: Strategic Importance in Modern Synthesis The pyridine ring is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous natural products, agrochemicals, and FDA-app...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance in Modern Synthesis

The pyridine ring is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous natural products, agrochemicals, and FDA-approved pharmaceuticals.[1] Its prevalence is due to its unique electronic properties, ability to participate in hydrogen bonding, and its role as a bioisostere for a phenyl ring. Pyridine derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3]

(3-Bromo-4-chloropyridin-3-yl)methanol hydrochloride (CAS: 181256-18-8) is a highly functionalized pyridine building block designed for strategic, multi-faceted synthetic campaigns.[4] Its true value lies in the orthogonal reactivity of its three key functional groups: a bromine atom at the 3-position, a chlorine atom at the 4-position, and a methanol group at the 5-position. This arrangement allows for a programmed, stepwise elaboration of the pyridine core, making it an invaluable reagent for generating complex molecular architectures and diverse compound libraries.

  • The 3-Bromo Position: Serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • The 4-Chloro Position: Activated by the ring nitrogen, this position is primed for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of amine, oxygen, or sulfur nucleophiles.[5]

  • The 5-Methanol Position: A versatile functional group that can be further modified through oxidation, esterification, or etherification to introduce additional diversity.

This guide provides in-depth protocols and technical insights for leveraging the unique reactivity of this reagent in key synthetic transformations.

Physicochemical Properties & Handling

A clear understanding of the reagent's properties is critical for successful and safe experimentation.

PropertyValueSource
CAS Number 181256-18-8[4]
Molecular Formula C₆H₅BrClNO · HCl[4]
Molecular Weight 228.9 g/mol (as HCl salt)[4]
Appearance Solid (typically off-white to light yellow)[6]
Purity ≥97% (Typical)[7]
Storage Store at 2-8°C, sealed in a dry environment.[4][7]

Handling & Safety: 3-Bromo-4-chloropyridine-5-methanol hydrochloride is classified as harmful and an irritant.[4] Standard laboratory safety precautions should be employed, including the use of a fume hood, safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and emergency procedures. The hydrochloride salt form generally improves stability and handling compared to the free base.

Application I: Palladium-Catalyzed Cross-Coupling at the 3-Position

The C-Br bond at the 3-position is the primary site for palladium-catalyzed cross-coupling reactions due to the generally higher reactivity of aryl bromides over aryl chlorides in oxidative addition to Pd(0) catalysts.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, ideal for synthesizing biaryl and heteroaryl-aryl structures.[8]

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Charge vessel with 3-Bromo-4-chloropyridine-5-methanol HCl, Boronic Acid, Base, & Pd Catalyst prep2 Seal, evacuate, and backfill with inert gas (Ar/N₂) prep1->prep2 prep3 Add degassed solvent (e.g., Dioxane/H₂O) prep2->prep3 react1 Heat mixture to 80-110°C prep3->react1 react2 Stir for 2-18 hours react1->react2 react3 Monitor by TLC/LC-MS react2->react3 work1 Cool to RT & Dilute (e.g., EtOAc) react3->work1 work2 Wash with H₂O & Brine work1->work2 work3 Dry (Na₂SO₄), Filter, & Concentrate work2->work3 work4 Purify via Column Chromatography work3->work4

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.[9]

This protocol details the coupling with 4-(methoxymethyl)phenylboronic acid as a representative example.

  • Reagent Preparation: To a 25 mL Schlenk flask, add 3-bromo-4-chloropyridine-5-methanol hydrochloride (229 mg, 1.0 mmol, 1.0 equiv.), the desired arylboronic acid (e.g., 4-methoxyphenylboronic acid, 182 mg, 1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol, 3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol, 5 mol%).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (6 mL) and water (1.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Provides a stable and active Pd(0) source for the catalytic cycle.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Essential for activating the boronic acid to facilitate transmetalation.[8]
Solvent System Dioxane/H₂O, Toluene/EtOH/H₂O, DMFAprotic/protic mixtures enhance solubility for both organic and inorganic reagents.
Temperature 80 - 110 °CProvides sufficient thermal energy to drive the catalytic cycle, especially the reductive elimination step.
Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a key transformation for constructing rigid molecular scaffolds.[10][11]

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Charge vessel with starting material, Pd catalyst, Cu(I) co-catalyst, & base prep2 Seal, evacuate, and backfill with inert gas (Ar/N₂) prep1->prep2 prep3 Add degassed solvent (e.g., DMF) followed by the terminal alkyne prep2->prep3 react1 Heat mixture to 60-100°C prep3->react1 react2 Stir for 3-6 hours react1->react2 react3 Monitor by TLC/LC-MS react2->react3 work1 Cool to RT & Filter off salts react3->work1 work2 Dilute with solvent & wash with H₂O work1->work2 work3 Dry (Na₂SO₄), Filter, & Concentrate work2->work3 work4 Purify via Column Chromatography work3->work4

Caption: General experimental workflow for the Sonogashira coupling reaction.[10]

  • Reagent Preparation: To a dry Schlenk tube, add 3-bromo-4-chloropyridine-5-methanol hydrochloride (229 mg, 1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 35 mg, 0.05 mmol, 5 mol%), and copper(I) iodide (CuI, 10 mg, 0.05 mmol, 5 mol%).

  • Inerting: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add degassed N,N-dimethylformamide (DMF, 5 mL) and triethylamine (Et₃N, 0.42 mL, 3.0 mmol, 3.0 equiv.). Finally, add phenylacetylene (0.13 mL, 1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at 80°C for 4 hours.

  • Monitoring: Check for the disappearance of the starting material using TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate (25 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to obtain the desired alkynylated pyridine.

ParameterOptimal ConditionRationale
Catalyst System PdCl₂(PPh₃)₂ / CuIA classic and effective dual-catalyst system. The Pd catalyst facilitates the main cycle, while Cu(I) activates the alkyne.[12]
Base Et₃N, DiisopropylamineActs as both a base to deprotonate the alkyne and as a solvent. Also scavenges the HBr byproduct.
Solvent DMF, Acetonitrile, THFPolar aprotic solvents that are effective at dissolving the reagents and catalysts.
Temperature 60 - 100 °CMild conditions are often sufficient, minimizing side reactions like alkyne homocoupling (Glaser coupling).[13]

Application II: Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

The chlorine atom at the 4-position is activated for nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negative charge in the Meisenheimer intermediate.[5] This allows for selective substitution at this position, often leaving the 3-bromo group intact for subsequent cross-coupling.

Caption: The two-step addition-elimination mechanism for SNAr on the pyridine ring.

  • Reagent Preparation: In a round-bottom flask, dissolve 3-bromo-4-chloropyridine-5-methanol hydrochloride (229 mg, 1.0 mmol, 1.0 equiv.) in dimethyl sulfoxide (DMSO, 5 mL).

  • Base and Nucleophile Addition: Add potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol, 3.0 equiv.) to neutralize the HCl salt and the acid formed during the reaction. Then, add morpholine (0.13 mL, 1.5 mmol, 1.5 equiv.).

  • Reaction: Heat the mixture to 100-120°C and stir for 6-12 hours. The higher temperature is often required to displace the chloride.

  • Monitoring: Follow the reaction's progress via TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and pour it into ice water (30 mL). A precipitate may form. If so, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography or recrystallization to yield the aminated product.

Nucleophile (Nu-H)BaseTypical ConditionsExpected Product
MorpholineK₂CO₃, Et₃NDMSO, 120°C4-Morpholinyl derivative
PiperidineK₂CO₃, Et₃NNMP, 120°C4-Piperidinyl derivative
Sodium MethoxideNaH (or use NaOMe directly)THF or MeOH, 60°C4-Methoxy derivative
Benzyl MercaptanK₂CO₃DMF, 80°C4-(Benzylthio) derivative

Application III: Derivatization of the 5-Methanol Group

The primary alcohol at the 5-position offers a third point of diversification. A common and highly useful transformation is its mild oxidation to the corresponding aldehyde.

cluster_products Potential Products Start (3-Bromo-4-chloro-pyridin-5-yl)methanol Aldehyde 3-Bromo-4-chloro-pyridine-5-carbaldehyde Start->Aldehyde Mild Oxidation (e.g., MnO₂) Amine Secondary Amine Aldehyde->Amine Reductive Amination Alkene Alkene Aldehyde->Alkene Wittig Reaction Acid Carboxylic Acid Aldehyde->Acid Further Oxidation (e.g., Pinnick)

Caption: The 5-methanol group as a precursor to a key aldehyde intermediate.

  • Reagent Preparation: To a flask containing a solution of (3-bromo-4-chloropyridin-5-yl)methanol (222 mg, 1.0 mmol, 1.0 equiv., note: free base used here) in dichloromethane (DCM, 15 mL), add activated manganese dioxide (MnO₂, ~1.74 g, 20.0 mmol, 20 equiv.).

  • Reaction: Stir the resulting black suspension vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC, observing the consumption of the starting alcohol and the appearance of the less polar aldehyde product.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite pad thoroughly with DCM (3 x 10 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude aldehyde is often pure enough for the next step, but can be further purified by silica gel chromatography if necessary.

Causality Note: The choice of MnO₂ is strategic. It is a mild and chemoselective oxidant for allylic and benzylic-type alcohols. Its heterogeneous nature simplifies workup, as it can be removed by simple filtration, thus avoiding harsh aqueous workups that could compromise the sensitive halo-pyridine structure.

Conclusion

3-Bromo-4-chloropyridine-5-methanol hydrochloride is a powerful and versatile building block for synthetic and medicinal chemists. The distinct and orthogonal reactivity of its three functional groups—the 3-bromo for cross-coupling, the 4-chloro for nucleophilic substitution, and the 5-methanol for further derivatization—enables the rational and efficient construction of complex, highly substituted pyridine derivatives. The protocols and insights provided herein serve as a comprehensive guide for researchers to unlock the full synthetic potential of this valuable reagent in drug discovery and materials science programs.

References

  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.

  • Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.

  • Sarchem Labs. (2025). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.

  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.

  • Chem-Impex. 3-Bromo-4-chloropyridine.

  • Jia, Z. J. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, Vol. 65, No. 9.

  • Organic Letters. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.

  • ResearchGate. The 4-substitution of 3-bromopyridines with additional nucleophiles.

  • ChemScene. 3-Bromo-4-chloropyridine-5-methanol.

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.

  • Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine.

  • BenchChem. (2025). A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions.

  • Sigma-Aldrich. 3-Bromo-4-chloropyridine hydrochloride.

  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.

  • Organic Chemistry Portal. Sonogashira Coupling.

  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

  • Organic Chemistry Portal. Suzuki Coupling.

Sources

Application

Precision Engineering of Pyridine Scaffolds: Selective Halogen Displacement in 3-Bromo-4-chloropyridine-5-methanol hydrochloride

[1] Executive Summary This application note details the selective functionalization of 3-Bromo-4-chloropyridine-5-methanol hydrochloride (CAS 2121514-38-1).[1] This scaffold presents a unique "tri-functional" handle for...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details the selective functionalization of 3-Bromo-4-chloropyridine-5-methanol hydrochloride (CAS 2121514-38-1).[1] This scaffold presents a unique "tri-functional" handle for medicinal chemists: a nucleophilic alcohol, an electrophilic chlorine at the highly activated C4 position, and a bromine at the C3 position suitable for metal-catalyzed coupling.[2]

The core challenge—and opportunity—lies in the orthogonal reactivity of the halogen substituents. By exploiting the electronic topography of the pyridine ring and bond dissociation energy differences, researchers can selectively displace the C4-chlorine via Nucleophilic Aromatic Substitution (SNAr) or the C3-bromine via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), without protecting group manipulation.[3]

Mechanistic Foundations: The Reactivity Landscape

To achieve high selectivity, one must understand the electronic forces at play.[2] The pyridine ring is electron-deficient, but the degree of deficiency varies by position.

Electronic Topography[2][3]
  • Position 4 (Chlorine): This position is para to the pyridine nitrogen.[1][4] The nitrogen atom exerts a strong electron-withdrawing effect (–M and –I effects), significantly lowering the LUMO energy at C4. This makes the C-Cl bond highly susceptible to nucleophilic attack (SNAr), despite chlorine generally being a poorer leaving group than bromine in non-activated systems.

  • Position 3 (Bromine): This position is meta to the nitrogen.[1] It does not benefit from the resonance stabilization of the Meisenheimer intermediate that C4 enjoys. Therefore, it is practically inert to SNAr under standard conditions.[2] However, the C-Br bond is weaker than the C-Cl bond, making it the preferred site for oxidative addition by Palladium(0) catalysts.[3][5]

The "Methanol" & "Hydrochloride" Factors[2]
  • 5-Methanol Group: Positioned meta to the nitrogen, it exerts a mild inductive effect.[3] Crucially, the free hydroxyl group can act as a competitive nucleophile if strong bases (e.g., NaH) are used. The protocols below utilize mild bases to maintain the -OH as a spectator.

  • Hydrochloride Salt: The starting material is a salt (HCl).[1] This requires an initial neutralization step in situ.[1] Failure to neutralize the HCl will protonate amine nucleophiles (quenching SNAr) or consume the base required for the transmetallation step in Suzuki couplings.

Reactivity Decision Matrix

Figure 1: Decision matrix for selective functionalization based on reaction type.[2][3]

Application Note A: Selective C4-Displacement (SNAr)

Objective: Displacement of the C4-Chlorine with an amine nucleophile while retaining the C3-Bromine.[3]

Mechanistic Insight

The reaction proceeds via a Meisenheimer complex. The C3-bromine actually assists this reaction by inductively withdrawing electron density, further activating the C4 position. The 5-methanol group provides steric bulk; therefore, polar aprotic solvents (DMSO, NMP) and elevated temperatures are often required to drive the reaction to completion.

Protocol 1: C4-Amination

Reagents:

  • Substrate: 3-Bromo-4-chloropyridine-5-methanol HCl (1.0 equiv)[1]

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)[1][2]

  • Base: Diisopropylethylamine (DIPEA) (3.5 equiv)[1][2]

    • Note: 1.0 equiv neutralizes the HCl salt, 1.0 equiv neutralizes the HCl byproduct of SNAr, and 1.5 equiv maintains basicity.[2]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF.[1][5]

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, suspend 3-Bromo-4-chloropyridine-5-methanol HCl (100 mg, 0.38 mmol) in anhydrous NMP (2.0 mL).

  • Neutralization: Add DIPEA (230 µL, 1.35 mmol) dropwise. The suspension should clarify as the free base is liberated. Stir at Room Temperature (RT) for 5 minutes.

  • Nucleophile Addition: Add the amine nucleophile (e.g., Morpholine, 0.45 mmol).[2]

  • Reaction: Seal the vial and heat to 100°C for 4–6 hours.

    • Checkpoint: Monitor by LCMS.[1][5] Look for the disappearance of the starting material (m/z ~222/224 [M+H] free base) and formation of the product (mass = amine mass + 186).[1]

  • Workup: Cool to RT. Dilute with Ethyl Acetate (15 mL) and wash with water (3 x 5 mL) to remove NMP and excess DIPEA.[1]

  • Purification: Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Data Summary: Expected Selectivity

Position Halogen Reactivity (SNAr) Outcome
C4 Chlorine High (Para to N) Displaced

| C3 | Bromine | Low (Meta to N) | Retained |[1][3]

Application Note B: Selective C3-Coupling (Suzuki-Miyaura)

Objective: Cross-coupling at the C3-Bromine with a boronic acid, preserving the C4-Chlorine.[3]

Mechanistic Insight

Palladium(0) undergoes oxidative addition preferentially into the weaker C-Br bond compared to the stronger C-Cl bond.[3][5] To maintain this selectivity, "mild" activation conditions are crucial. High temperatures or highly electron-rich ligands (like alkyl-phosphines) might eventually activate the C-Cl bond, leading to bis-coupling.[3]

Protocol 2: C3-Arylation

Reagents:

  • Substrate: 3-Bromo-4-chloropyridine-5-methanol HCl (1.0 equiv)[1]

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv)[1][2]

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for steric challenges).[1][2]

  • Base: Na2CO3 (3.0 equiv, aq.[2] solution).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]

Step-by-Step Procedure:

  • Degassing: In a microwave vial or round-bottom flask, combine the substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (3 cycles).[1][5]

  • Solvent Addition: Add the degassed Dioxane/Water mixture.[1]

  • Catalyst Addition: Add the Pd catalyst quickly under a stream of nitrogen.[1]

  • Reaction: Heat to 80°C for 2–4 hours.

    • Critical Control: Do not exceed 90°C. Higher temperatures increase the risk of oxidative addition into the C-Cl bond.[3]

    • Checkpoint: TLC (Hexane/EtOAc) usually shows the product as a more polar spot than the starting material (due to the biaryl system).[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

  • Purification: Silica gel chromatography.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (SNAr) Incomplete neutralization of HCl salt.Increase DIPEA to 4.0 equiv. Ensure the reaction mixture is basic (pH > 9) before heating.
Bis-Coupling (Suzuki) Temperature too high; Catalyst too active.[1][3]Lower temp to 60-70°C. Use Pd(PPh3)4 instead of Pd(dppf)Cl2.
Side Reaction (Ether formation) 5-OH participating in reaction.[1][3]In SNAr, avoid NaH/KOtBu. Use amine bases.[1] If persistent, protect OH as TBS ether.
Poor Solubility Zwitterionic nature of the product.Use 10% MeOH in DCM for extraction.[1] For LCMS, use an acidic mobile phase.

References

  • BenchChem. A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. (2025).[1][5][6] [1]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Catalyst and Ligand Effects.

  • Beilstein Journal of Organic Chemistry. Regioselective Suzuki–Miyaura reactions on tribromopyridines. (2018).[1][7]

  • PubChem. Compound Summary: 3-Bromo-4-chloropyridine.[1][3][8] (CID 817696).[1] [1][2]

  • ChemicalBook. Synthesis and Properties of 3-Bromo-4-chloropyridine derivatives.

Sources

Method

preparation of pharmaceutical intermediates from 3-Bromo-4-chloropyridine-5-methanol HCl

Application Note: Strategic Functionalization of 3-Bromo-4-chloropyridine-5-methanol Executive Summary 3-Bromo-4-chloropyridine-5-methanol (CAS 1633014-12-6) represents a "privileged scaffold" in medicinal chemistry due...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 3-Bromo-4-chloropyridine-5-methanol

Executive Summary

3-Bromo-4-chloropyridine-5-methanol (CAS 1633014-12-6) represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization.[1] It possesses three chemically orthogonal reaction sites: a pyridylic alcohol, a reactive C4-chlorine (susceptible to SNAr), and a C3-bromine (primed for metal-catalyzed cross-coupling). This application note details the divergent synthesis of high-value pharmaceutical intermediates from this starting material, providing validated protocols for oxidation, nucleophilic substitution, and chemoselective cross-coupling.

Strategic Reactivity Analysis

Successful utilization of this scaffold requires understanding the hierarchy of reactivity. The electronic environment of the pyridine ring dictates the order of operations.

  • Site A (C5-Methanol): The "Anchor."[1] It is stable to basic SNAr conditions but sensitive to strong oxidants.[1] It is typically functionalized first (oxidation/protection) or last (to maintain polarity).[1]

  • Site B (C4-Chlorine): The "Nucleophilic Trap."[1] Activated by the electron-deficient pyridine nitrogen and the inductive effect of the adjacent bromine, this position is highly reactive toward nucleophiles (SNAr) but sluggish in Pd-catalyzed oxidative addition compared to the C-Br bond.

  • Site C (C3-Bromine): The "Coupling Partner."[1] The C-Br bond is weaker than the C-Cl bond, allowing for chemoselective Pd-catalyzed coupling (Suzuki, Stille, Sonogashira) without disturbing the C4-Cl bond.[2]

Visualizing the Divergent Pathway

ReactivityMap Start 3-Bromo-4-chloropyridine- 5-methanol Aldehyde Intermediate A: Aldehyde (Oxidation) Start->Aldehyde MnO2 or DMP (C5 Functionalization) SNAr_Prod Intermediate B: 4-Amino Derivative (SNAr) Start->SNAr_Prod R-NH2, Base, Heat (C4 Selective) Suzuki_Prod Intermediate C: 3-Aryl Derivative (Coupling) Start->Suzuki_Prod Ar-B(OH)2, Pd(0) (C3 Selective) Advanced Scaffolds Advanced Scaffolds Aldehyde->Advanced Scaffolds Fused Bicycles\n(Azaindoles) Fused Bicycles (Azaindoles) SNAr_Prod->Fused Bicycles\n(Azaindoles)

Figure 1: Divergent synthetic pathways available from the parent scaffold.

Detailed Experimental Protocols

Protocol 1: Oxidation to 3-Bromo-4-chloropyridine-5-carbaldehyde

Objective: Convert the alcohol to an aldehyde to enable reductive amination or Wittig olefination. Mechanism: Selective oxidation of benzylic/pyridylic alcohols.[1] Manganese Dioxide (MnO2) is preferred over Jones reagent to avoid over-oxidation to the acid and to tolerate the halogen substituents.

Materials:

  • 3-Bromo-4-chloropyridine-5-methanol (1.0 equiv)[1]

  • Activated Manganese Dioxide (MnO2) (10.0 equiv)

  • Dichloromethane (DCM) or Chloroform (anhydrous)

Procedure:

  • Dissolution: Dissolve 3-Bromo-4-chloropyridine-5-methanol (5.0 g, 22.5 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.

  • Addition: Add activated MnO2 (19.5 g, 225 mmol) portion-wise to the stirring solution at room temperature.

    • Note: A large excess is standard for MnO2 oxidations due to surface area dependence.[1]

  • Reaction: Stir the suspension vigorously at reflux (40°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1); the product is less polar than the starting alcohol.

  • Work-up: Filter the mixture through a pad of Celite to remove the manganese salts. Wash the pad thoroughly with DCM.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. The crude aldehyde is typically obtained as a pale yellow solid and is often pure enough for subsequent steps.[1]

    • Yield Expectation: 85–95%.[1]

Protocol 2: Chemoselective SNAr at C4 (Synthesis of Intermediate B)

Objective: Displace the C4-chloride with a primary amine while retaining the C3-bromide for future coupling.[1] Mechanism: Nucleophilic Aromatic Substitution.[1][3] The C4 position is activated; the C3-Br provides additional inductive activation but remains intact because SNAr at C3 is electronically unfavorable compared to C4.

Materials:

  • 3-Bromo-4-chloropyridine-5-methanol (1.0 equiv)[1]

  • Primary Amine (e.g., Benzylamine, 1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Isopropanol (IPA) or NMP (for higher temps)

Procedure:

  • Setup: In a pressure vial or sealed tube, combine the starting material (1.0 g, 4.5 mmol), Benzylamine (0.58 g, 5.4 mmol), and DIPEA (1.16 g, 9.0 mmol) in IPA (10 mL).

  • Reaction: Heat the sealed vessel to 85–90°C for 6–8 hours.

    • Critical Control: Do not exceed 120°C if using a microwave, as the alcohol functionality may participate in intramolecular side reactions at very high temperatures.

  • Monitoring: Monitor by LC-MS. The mass shift will correspond to [M - Cl + Amine]+.[1]

  • Work-up: Cool to room temperature. Concentrate the IPA. Dilute the residue with EtOAc and wash with water (2x) and brine.

  • Purification: Purify via flash column chromatography (SiO2, 0–50% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.[1]

Protocol 3: Chemoselective Suzuki Coupling at C3 (Synthesis of Intermediate C)

Objective: Install an aryl group at C3 without disturbing the C4-chloride. Mechanism: Pd(0)-catalyzed cross-coupling.[1][2][4] Oxidative addition occurs preferentially at the weaker C-Br bond (Bond Dissociation Energy ~65 kcal/mol) vs. the stronger C-Cl bond (~80 kcal/mol).

Materials:

  • 3-Bromo-4-chloropyridine-5-methanol (1.0 equiv)[1]

  • Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv) or Pd(PPh3)4

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane[5]

Procedure:

  • Degassing: Charge a reaction flask with the starting material (1.0 g, 4.5 mmol), Phenylboronic acid (0.60 g, 4.95 mmol), and Pd(dppf)Cl2 (184 mg, 0.225 mmol). Evacuate and backfill with Nitrogen (3x).[1]

  • Solvent Addition: Add degassed 1,4-Dioxane (15 mL) and 2.0 M Na2CO3 (6.75 mL).

  • Reaction: Heat to 80°C for 4–6 hours.

    • Expert Tip: Keep the temperature below 100°C to prevent activation of the C4-chloride.

  • Work-up: Dilute with water and extract with EtOAc. Dry organic layers over Na2SO4.[1][6][7]

  • Purification: Flash chromatography is essential to remove palladium residues and de-halogenated byproducts.[1]

    • Yield Expectation: 70–80%.[1]

Comparative Data Summary

TransformationTarget SiteReagentsKey Selectivity FactorTypical Yield
Oxidation C5-AlcoholMnO2, DCM, RefluxChemoselective for allylic/benzylic OH>85%
SNAr C4-ChlorideR-NH2, DIPEA, IPA, 90°CElectronic activation by Pyridine N75-85%
Suzuki Coupling C3-BromideAr-B(OH)2, Pd(dppf)Cl2Weak C-Br bond vs. Strong C-Cl70-80%

Advanced Application: Synthesis of Fused Heterocycles

This scaffold is a precursor for 1H-pyrrolo[2,3-c]pyridines (6-azaindoles) and furo[2,3-c]pyridines .[1]

Workflow Concept:

  • Step 1 (Sonogashira): Couple a terminal alkyne at C3-Br (selectively).

  • Step 2 (Cyclization): Treat with a base (for furan formation via O-attack) or an amine/ammonia (for pyrrole formation via N-attack) to displace the C4-Cl and cyclize onto the alkyne.[1]

Cyclization Start 3-Br-4-Cl-Pyridine Inter 3-Alkynyl-4-Cl-Pyridine Start->Inter Sonogashira (Pd/Cu, Alkyne) Final Furo[2,3-c]pyridine or Azaindole Inter->Final Cyclization (Base or Amine)

Figure 2: Route to fused bicyclic pharmaceutical scaffolds.

References

  • Organic Chemistry Portal. (n.d.).[1] Suzuki Coupling.[1][5] Retrieved October 26, 2023, from [Link]

  • Google Patents. (1995).[1] US5436344A - 3-bromo-5-chloro-pyridines used as intermediates.[1] Retrieved October 26, 2023, from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization with 3-Bromo-4-chloropyridine-5-methanol hydrochloride

Welcome to the Technical Support Center for 3-Bromo-4-chloropyridine-5-methanol hydrochloride (CAS: 2121514-38-1) . As a highly functionalized pyridine building block, this compound offers divergent synthetic pathways bu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Bromo-4-chloropyridine-5-methanol hydrochloride (CAS: 2121514-38-1) . As a highly functionalized pyridine building block, this compound offers divergent synthetic pathways but presents unique chemoselectivity and solubility challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your reaction yields.

Part 1: Diagnostic Reactivity & Quantitative Data

Understanding the hierarchy of reactivity in this molecule is critical. The pyridine nitrogen strongly activates the C4-position towards Nucleophilic Aromatic Substitution (SNAr), while the C3-bromine is primed for transition-metal-catalyzed cross-coupling. Furthermore, the presence of the hydrochloride salt and the free C5-hydroxyl group must be accounted for in your stoichiometry to prevent reaction failure.

Table 1: Reactivity Profile and Stoichiometric Requirements

Functional GroupPrimary ReactivityCompeting Side ReactionBase Requirement (Due to HCl Salt)Expected Yield Range
C4-Chlorine SNAr (Amines, Alkoxides, Thiols)Reductive dechlorination+1.0 eq. (to neutralize HCl)75% - 95%
C3-Bromine Pd-Catalyzed Cross-CouplingC4-Cl cross-coupling+1.0 eq. (to neutralize HCl)60% - 85%
C5-Methanol Protection (TBS, MOM), OxidationO-arylation, Grignard consumptionN/A (Deprotonation requires strong base)>90% (Protection)

Part 2: Troubleshooting FAQs

Q1: Why is my Suzuki-Miyaura coupling yielding a complex mixture of regioisomers or failing completely? Root Cause: Two factors are likely at play. First, the unneutralized hydrochloride salt will rapidly protonate basic ligands or poison the palladium catalyst. Second, while oxidative addition of Pd(0) is generally faster into the C-Br bond than the C-Cl bond, the highly electron-deficient nature of the C4-chlorine (activated by the para-nitrogen) makes it competitive, leading to a mixture of C3- and C4-arylated products. Solution:

  • Neutralize the Salt: Always add exactly 1.0 extra equivalent of an inorganic base (e.g., K₂CO₃, Cs₂CO₃) to free-base the starting material in situ before adding the Pd catalyst.

  • Ligand Selection: To enforce C3-regioselectivity, utilize bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands accelerate the oxidative addition into the C-Br bond while sterically hindering insertion into the C4-Cl bond. Previous studies on conformationally restricted nicotine analogues have successfully utilized Pd(OAc)₂ with bulky ligands to achieve selective C3-coupling on similar 3-bromo-4-chloropyridine scaffolds .

Q2: My nucleophilic aromatic substitution (SNAr) at C4 is stalling. How do I push it to completion without degrading the alcohol? Root Cause: The C4-Cl is highly activated, but if the reaction stalls, it is usually due to an exhausted nucleophile (protonated by the HCl salt) or poor solvent choice. High temperatures (>100°C) can cause the free C5-hydroxyl group to undergo intermolecular etherification. Solution: Use a polar aprotic solvent (DMF or DMSO) to maximize the nucleophilicity of your reagent. Pre-stir the 3-Bromo-4-chloropyridine-5-methanol hydrochloride with 1.2 equivalents of DIPEA (N,N-Diisopropylethylamine) for 15 minutes at room temperature to fully liberate the free base. Then, add your nucleophile and heat gently (60-80°C). The C4-Cl substitution is facile enough that excessive heating is rarely required .

Q3: I am losing my starting material when using strong bases (n-BuLi, Grignard) for halogen-metal exchange. What is happening? Root Cause: The C5-methanol group contains an acidic proton (pKa ~15-16). When you add n-BuLi or a Grignard reagent, the first equivalent is entirely consumed by deprotonating the hydroxyl group, forming a lithium or magnesium alkoxide. If you do not account for this, your halogen-metal exchange will fail. Furthermore, the alkoxide intermediate can alter the regioselectivity of the exchange or induce decomposition. Solution: Protect the C5-hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prior to any organometallic chemistry. This masks the acidic proton, improves solubility in ethereal solvents (THF, Et₂O), and prevents unwanted coordination to the metal center.

Part 3: Experimental Workflows & Protocols

Workflow Visualization

Workflow SM 3-Bromo-4-chloropyridine-5-methanol HCl (Starting Material) Base Step 1: Neutralize HCl Salt (Add 1.0 eq. Base) SM->Base Prevents catalyst poisoning Protect Step 2: Protect C5-OH (TBS-Cl, Imidazole) Base->Protect Prevents O-arylation Split Reaction Pathway? Protect->Split SNAr SNAr at C4-Cl (Amines/Thiols, Heat) Split->SNAr Nucleophilic CrossCouple Pd-Coupling at C3-Br (Boronic Acids, Pd cat.) Split->CrossCouple Organometallic

Figure 1: Divergent synthesis and protection workflow for 3-Bromo-4-chloropyridine-5-methanol HCl.

Protocol A: Free-Basing and C5-OH Protection (TBS Ether Formation)

Objective: Neutralize the HCl salt and protect the primary alcohol to prevent interference in subsequent cross-coupling or metallation steps. This protocol is self-validating via TLC monitoring.

  • Preparation: Suspend 3-Bromo-4-chloropyridine-5-methanol hydrochloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Neutralization & Catalysis: Add Imidazole (3.0 eq, 30 mmol). Scientist Note: The excess imidazole serves a dual purpose—it neutralizes the HCl salt (consuming 1.0 eq) and acts as the base/nucleophilic catalyst for the silylation (consuming 2.0 eq).

  • Protection: Cool the mixture to 0°C. Add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.1 eq, 11 mmol) portion-wise.

  • Reaction: Remove the ice bath and stir at room temperature for 2-4 hours. Monitor by TLC (Hexanes/EtOAc 3:1). The starting material will remain on the baseline, while the protected product will migrate to an Rf of ~0.6.

  • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with DCM (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Regioselective Suzuki-Miyaura Coupling at C3

Objective: Selectively couple an aryl boronic acid at the C3-bromine while leaving the C4-chlorine intact for future functionalization .

  • Preparation: In an oven-dried Schlenk flask, combine the TBS-protected 3-bromo-4-chloropyridine derivative from Protocol A (1.0 eq, 5 mmol), your chosen Aryl Boronic Acid (1.1 eq, 5.5 mmol), and K₃PO₄ (2.0 eq, 10 mmol).

  • Catalyst Addition: Add Pd(OAc)₂ (3 mol%) and SPhos (6 mol%). Scientist Note: The strict 1:2 ratio of Pd to SPhos ensures the formation of the active monoligated Pd(0) species, which is sterically crucial for differentiating the C-Br bond from the C-Cl bond.

  • Solvent: Evacuate and backfill the flask with nitrogen (3x). Add degassed Toluene/Water (10:1 v/v, 25 mL).

  • Reaction: Heat the mixture to 85°C for 6-8 hours. Monitor by LC-MS to ensure no over-coupling at the C4 position occurs (mass shift of +Aryl-Cl).

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with water and brine. Dry the organic layer (Na₂SO₄), concentrate, and purify via silica gel chromatography.

References

  • Nielsen, B. E., et al. "Tying up Nicotine: New Selective Competitive Antagonist of the Neuronal Nicotinic Acetylcholine Receptors." ACS Medicinal Chemistry Letters, 2015. Available at:[Link]

  • Panda, G., et al. "Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine." Molecules, 2021. Available at:[Link]

Optimization

Technical Support Center: Handling 3-Bromo-4-chloropyridine-5-methanol Hydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a comprehensive, mechanistic approach to hand...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a comprehensive, mechanistic approach to handling 3-Bromo-4-chloropyridine-5-methanol hydrochloride (CAS: 2121514-38-1)[1].

Because this compound is a highly polar hydrochloride salt, it exhibits severe hygroscopicity. Improper handling compromises stoichiometric fidelity, induces chemical degradation, and derails downstream synthetic workflows. This guide establishes self-validating protocols to ensure absolute environmental control and analytical precision.

Part 1: Mechanistic FAQs – Understanding the Causality

Q1: Why is 3-Bromo-4-chloropyridine-5-methanol hydrochloride so prone to moisture absorption? A1: The hygroscopicity of this compound is driven by three synergistic structural features:

  • The Pyridinium Cation: The protonated nitrogen forms strong ion-dipole interactions with ambient water molecules.

  • The Chloride Counterion: Highly electronegative chloride acts as a potent hydrogen-bond acceptor.

  • The Hydroxymethyl Group (-CH₂OH): Located at the 5-position, this group provides additional hydrogen-bond donor and acceptor sites, drastically lowering the energy barrier for hydration. When the ambient relative humidity (RH) exceeds the salt's Deliquescence Relative Humidity (DRH), the solid absorbs water and dissolves into a saturated solution droplet[2]. Conversely, if the RH drops below the Efflorescence Relative Humidity (ERH), the droplet loses water and the salt recrystallizes, causing severe caking[2].

Q2: What is the chemical impact of moisture uptake on my downstream reactions? A2: The primary failure mode is stoichiometric inaccuracy . If the powder absorbs a significant amount of water, the actual mass of the active pharmaceutical ingredient (API) will be substantially less than the measured weight on the balance[3]. Furthermore, introduced moisture can prematurely quench moisture-sensitive reagents (e.g., Grignard reagents, organolithiums) or induce hydrolysis during cross-coupling steps.

Q3: My compound has turned into a sticky, caked solid. Is it ruined? A3: Not necessarily. Caking indicates that the ambient RH has fluctuated across the DRH/ERH thresholds, causing partial dissolution and recrystallization[2]. The compound can be recovered using rigorous vacuum drying (see Protocol C), provided it has not undergone thermal degradation. However, its physical flowability will be permanently altered unless milled.

Part 2: Quantitative Data & Thresholds

To facilitate rapid decision-making, all critical physicochemical parameters, titration thresholds, and drying metrics are summarized below.

Table 1: Physicochemical Profile & Handling Thresholds
ParameterValue / SpecificationCausality / Rationale
CAS Number 2121514-38-1[1]Unique identifier for the hydrochloride salt.
Molecular Weight 258.93 g/mol [1]Must be recalculated if water of hydration is present.
Safe Handling RH < 10% (Glovebox required)Prevents crossing the DRH threshold, stopping deliquescence[2].
Storage Temperature 2–8 °C (Sealed, Dry)[1]Minimizes thermal kinetic energy that could drive HCl dissociation.
Table 2: Karl Fischer (KF) Titration Parameters
ParameterSpecificationCausality / Rationale
Method Type Volumetric KF TitrationIdeal for samples with moderate-to-high water content (>1%) typical of caked hygroscopic salts[4].
Solvent Anhydrous MethanolEnsures complete dissolution of the solid salt to release trapped crystal/surface water.
Base ImidazoleConsumes the sulfur trioxide and hydroiodic acid produced during the iodine-water reaction[5].
Endpoint Detection Potentiometric (Bivoltammetric)Provides highly accurate detection of excess iodine, eliminating visual colorimetric errors[5].
Table 3: Vacuum Recovery Drying Parameters
ParameterSpecificationCausality / Rationale
Temperature 40–45 °CHigh enough to drive off water, but low enough to prevent sublimation or loss of HCl gas.
Pressure < 10 mbarLowers the boiling point of water, facilitating rapid gas phase extraction without extreme heat.
Duration 12–24 HoursEnsures deep extraction of trapped moisture within the crystalline lattice.

Part 3: Self-Validating Experimental Protocols

Every workflow below is designed as a closed-loop system. You do not merely execute a step; you validate its success before proceeding.

Protocol A: Precision Weighing under Inert Atmosphere

Objective: Accurately weigh the hygroscopic salt without inducing moisture uptake or static repulsion.

  • Preparation: Transfer the sealed vial of 3-Bromo-4-chloropyridine-5-methanol HCl into a glovebox purged with high-purity Argon or Nitrogen (RH < 5%, O₂ < 5 ppm)[3].

  • De-ionization: Causality: Ultra-dry environments generate severe static electricity, causing the powder to repel from the spatula and jump out of the weigh boat. Pass an anti-static gun (e.g., Zerostat) over the balance and weigh boats.

  • Weighing by Difference: Tare a sealed, empty reaction vial. Add the compound rapidly, seal the vial, and record the mass.

  • Validation: Leave a blank, tared weigh boat in the glovebox for 10 minutes. If its mass increases by >0.1 mg, your glovebox atmosphere is compromised and the desiccant train must be regenerated.

Protocol B: Moisture Content Determination via Volumetric KF Titration

Objective: Quantify the exact water percentage in the sample to correct stoichiometric calculations.

  • Cell Conditioning: Add anhydrous methanol to the KF titration cell. Titrate with KF reagent (Iodine/SO₂ mixture) until the drift is stable (< 10 µ g/min ). Causality: This neutralizes any ambient moisture inside the cell before sample introduction.

  • Sample Introduction: Inside the glovebox, weigh ~50–100 mg of the salt into a sealed syringe or specialized KF sample boat. Transfer to the titrator and inject rapidly to minimize atmospheric exposure[6].

  • Titration: Initiate the volumetric titration. The instrument will add iodine until the potentiometric sensor detects an excess, indicating all water has been consumed[5].

  • Validation: Run a liquid water standard (e.g., 10.0 mg H₂O) immediately after your sample. Recovery must be between 98%–102% to validate the reagent's titer stability.

Protocol C: Vacuum Recovery of Caked Material

Objective: Strip absorbed water from deliquesced or caked salt without degrading the API.

  • Mechanical Disruption: Inside a low-humidity environment, use a dry, clean spatula to gently break the caked solid into smaller granules[3]. Causality: Increasing the surface area exponentially accelerates the drying rate.

  • Vacuum Oven Setup: Place the granules in a wide, shallow glass dish. Transfer to a vacuum oven.

  • Drying Cycle: Apply a vacuum of < 10 mbar, then slowly ramp the temperature to 45 °C. Causality: Pulling the vacuum before heating prevents the water from boiling violently and splattering the compound.

  • Validation: After 12 hours, transfer a small aliquot directly to the KF titrator (Protocol B). The drying cycle is only complete when the water content is verified to be < 0.5% w/w.

Part 4: Workflow Visualization

The following decision matrix dictates how to handle the compound based on its physical state upon receipt or removal from storage.

MoistureWorkflow Start Visual Inspection of 3-Bromo-4-chloropyridine-5-methanol HCl Decision Physical State? Start->Decision FreeFlow Free-Flowing Powder Decision->FreeFlow Dry Caked Caked / Deliquescent Decision->Caked Wet Glovebox Transfer to Glovebox (RH < 5%, Argon/N2) FreeFlow->Glovebox VacDry Vacuum Oven Drying (45°C, <10 mbar, 12h) Caked->VacDry Weighing Weigh by Difference into Sealed Vials Glovebox->Weighing VacDry->Glovebox KF Karl Fischer Titration (Verify H2O < 0.5%) Weighing->KF Proceed Proceed with Synthesis KF->Proceed Pass Fail H2O > 0.5% Repeat Drying KF->Fail Fail Fail->VacDry

Moisture Control and Recovery Workflow for Hygroscopic Pyridinium Salts

References

  • WorldofTest. "Karl Fischer Titration - Precise Moisture Analysis Made Easy." Worldoftest.com. Available at:[Link]

  • Wikipedia. "Karl Fischer titration." Wikipedia.org. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 3-Bromo-4-chloropyridine-5-methanol hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-Bromo-4-chloropyridine-5-methanol hydrochloride .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-Bromo-4-chloropyridine-5-methanol hydrochloride . Halogenated pyridine methanols present unique purification challenges due to their polarity, susceptibility to oxidation, and the hygroscopic nature of their salts.

This guide bypasses generic advice to provide field-proven, self-validating methodologies that address the root causes of common impurities.

Diagnostic Purification Workflow

Before selecting a purification protocol, you must identify the chemical nature of your impurity. The following decision matrix will guide you to the correct intervention.

Diagnostic_Workflow Start Crude 3-Bromo-4-chloropyridine- 5-methanol HCl Check Identify Impurity Profile (LC-MS / 1H-NMR) Start->Check Cond1 Regioisomers or Dehalogenated Byproducts? Check->Cond1 Cond2 Color Degradation (Yellowing) / Moisture? Check->Cond2 Cond3 Inorganic Salts (Excess HCl / Reagents)? Check->Cond3 Act1 1. Free-base with NaHCO3 2. Silica Gel Chromatography 3. Re-salt with HCl/Dioxane Cond1->Act1 Yes Act2 Recrystallization (CHCl3 / EtOAc) Cond2->Act2 Yes Act3 Aqueous Wash & Extraction of Free Base Cond3->Act3 Yes

Diagnostic workflow for identifying and treating specific impurities in the crude HCl salt.

Frequently Asked Questions & Troubleshooting

Q1: My batch has developed a yellow/brown discoloration. What causes this, and how can I remove it without running a column?

Answer: The yellowing of halogenated pyridine hydrochlorides is a well-documented phenomenon caused by trace oxidation and the formation of charge-transfer complexes over time, particularly when exposed to ambient light and moisture[1]. Because the pyridine ring's electron density is perturbed by the halogens, it is highly susceptible to slow degradation[2].

Solution: If NMR confirms that the core structural purity is still >95%, chromatographic separation is unnecessary. Instead, perform a selective recrystallization. Because pyridine hydrochlorides are highly hygroscopic[3], you must avoid aqueous systems. A binary solvent system of Chloroform (CHCl₃) and Ethyl Acetate (EtOAc) is highly effective[3]. The colored polymeric impurities remain highly soluble in the mother liquor, allowing the pure white HCl salt to crystallize.

Q2: LC-MS and ¹H-NMR indicate the presence of regioisomers (e.g., 5-bromo-4-chloropyridine-3-methanol). How can I separate them?

Answer: Regioisomers formed during early halogenation steps cannot be efficiently removed via recrystallization due to their nearly identical solubility profiles[4]. Chromatographic separation is mandatory. However, you cannot run the hydrochloride salt directly on normal-phase silica gel; the ionic nature of the salt will cause severe streaking and irreversible adsorption to the silanol groups.

Solution: You must first perform a "free-basing" step. By neutralizing the salt with saturated aqueous Sodium Bicarbonate (NaHCO₃), you restore the nitrogen's lone pair, converting the highly polar salt into a lipophilic free base[5]. This free base can be quantitatively extracted into Dichloromethane (DCM) and purified via silica gel chromatography to isolate the exact target isomer[4].

Q3: After purifying the free base, how do I properly re-form the hydrochloride salt without introducing moisture?

Answer: A common critical error is using aqueous hydrochloric acid (e.g., 37% HCl) to re-salt the purified free base. Introducing water leads to the formation of sticky hydrates that are difficult to dry and prone to rapid degradation[3].

Solution: Use a commercially available solution of anhydrous HCl in 1,4-dioxane (typically 4M)[6]. By dissolving your purified free base in a dry, moderately polar solvent (like diethyl ether or dry DCM) and adding the anhydrous HCl/dioxane dropwise, the pure, anhydrous 3-Bromo-4-chloropyridine-5-methanol hydrochloride will immediately precipitate out of solution as a crisp, filterable solid[6].

Quantitative Data & Physicochemical Parameters

To ensure predictable scaling and high recovery rates, adhere to the following physicochemical parameters during your purification workflows.

ParameterValue / RecommendationScientific Rationale
Molecular Weight 258.93 g/mol (HCl salt)Required for precise stoichiometric calculations during anhydrous re-salting.
Aqueous Solubility High (as HCl salt)Necessitates basic aqueous conditions (pH > 7.5) to force partitioning into the organic phase.
Organic Partitioning High in DCM/EtOAc (Free Base)DCM ensures >95% recovery of the free base during liquid-liquid extraction.
Recrystallization System CHCl₃ / EtOAcBalances solubility; selectively retains polar colored impurities in the mother liquor.
Re-salting Reagent 4M HCl in 1,4-DioxanePrevents hydrate formation; ensures immediate precipitation of the anhydrous salt.

Experimental Protocols

The following protocols are designed as self-validating systems. The visual cues (e.g., phase separation, immediate precipitation) serve as built-in quality control checks to ensure the chemistry is proceeding as intended.

Purification_Protocol Step1 Crude HCl Salt (Aqueous) Step2 Add Saturated NaHCO3 (pH 7.5 - 8.0) Step1->Step2 Step3 Extract with DCM (Organic Phase) Step2->Step3 Phase Separation Step4 Silica Chromatography (Remove Isomers) Step3->Step4 Concentration Step5 Anhydrous HCl in Dioxane (Re-salting) Step4->Step5 Purified Free Base Step6 Pure HCl Salt (Filtration) Step5->Step6 Precipitation

Step-by-step free-basing, chromatography, and anhydrous re-salting workflow.

Protocol A: Free-Basing and Chromatographic Purification

Use this protocol to remove regioisomers, over-oxidation products, or unreacted starting materials.

  • Dissolution: Suspend 10.0 g of crude 3-Bromo-4-chloropyridine-5-methanol hydrochloride in 100 mL of distilled water.

  • Neutralization (Free-Basing): Slowly add saturated aqueous NaHCO₃ dropwise while stirring until the pH reaches 7.5 - 8.0.

    • Causality: This deprotonates the pyridinium ion, restoring the nitrogen lone pair and crashing out the lipophilic free base[5].

  • Extraction: Transfer the mixture to a separatory funnel and extract with Dichloromethane (DCM) (3 x 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base.

  • Chromatography: Load the crude free base onto a silica gel column. Elute with a gradient of Hexanes/Ethyl Acetate (typically 3:1 to 1:1) while monitoring via TLC (UV 254 nm).

  • Concentration: Pool the fractions containing the pure target isomer and evaporate to dryness[4].

Protocol B: Anhydrous Re-Salting and Recrystallization

Use this protocol to convert the purified free base back into a stable, anhydrous hydrochloride salt.

  • Dissolution: Dissolve the purified free base from Protocol A in a minimal amount of anhydrous diethyl ether or dry DCM (approx. 10 mL per gram of free base).

  • Precipitation: Place the flask in an ice bath (0 °C). Slowly add 1.1 equivalents of 4M HCl in 1,4-dioxane dropwise under vigorous stirring[6].

    • Causality: The anhydrous environment forces the immediate crystallization of the non-hygroscopic HCl salt, preventing the formation of a sticky oil.

  • Filtration: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the white precipitate through a Büchner funnel.

  • Washing: Wash the filter cake with cold, dry diethyl ether (2 x 10 mL) to remove any residual dioxane or unreacted free base.

  • Drying: Dry the solid under high vacuum (<0.1 mmHg) at 40 °C for 12 hours to afford the ultra-pure 3-Bromo-4-chloropyridine-5-methanol hydrochloride.

References

  • Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction Source: Benchchem URL:5

  • CN110642780A - Method for purifying yellow pyridine hydrochloride Source: Google Patents URL:1

  • Supplementary Information Synthetic routes to compounds 5 and 10-19 Source: The Royal Society of Chemistry URL:6

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine Source: Organic Syntheses URL:4

  • Pyridine hydrochloride demethylation : r/Chempros Source: Reddit URL:3

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-Bromo-4-chloropyridine-5-methanol hydrochloride

Title: 1H NMR Spectrum Analysis of 3-Bromo-4-chloropyridine-5-methanol Hydrochloride: A Comparative Guide for Standard Verification Introduction 3-Bromo-4-chloropyridine-5-methanol hydrochloride (CAS 2121514-38-1) is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 1H NMR Spectrum Analysis of 3-Bromo-4-chloropyridine-5-methanol Hydrochloride: A Comparative Guide for Standard Verification

Introduction 3-Bromo-4-chloropyridine-5-methanol hydrochloride (CAS 2121514-38-1) is a critical halogenated pyridine building block frequently utilized in the synthesis of complex pharmaceutical active ingredients, including novel cholesterol 24-hydroxylase (CH24H) inhibitors and kinase modulators[1]. Accurate structural verification of this intermediate is paramount. While High-Performance Liquid Chromatography (HPLC) confirms purity, 1-Dimensional Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is the gold standard for verifying its structural integrity, specifically differentiating the high-purity hydrochloride salt[2] from its free base form (CAS 1633014-12-6)[3].

This guide provides an objective, data-driven comparison of the 1H NMR spectral characteristics of 3-Bromo-4-chloropyridine-5-methanol hydrochloride against its free base alternative and across different solvent systems. By understanding the causality behind chemical shifts, researchers can establish self-validating analytical protocols for batch-to-batch verification.

Structural and Mechanistic Analysis: The Causality of Chemical Shifts

The molecule features a fully substituted pyridine ring with only two aromatic protons available for NMR detection: H-2 and H-6. Because these protons are isolated by the nitrogen atom and the heavy substituents at C-3 (Bromo), C-4 (Chloro), and C-5 (Hydroxymethyl), they do not exhibit typical ortho or meta coupling. Instead, they appear as sharp singlets in the aromatic region.

The Deshielding Effect of Protonation When comparing the hydrochloride salt to the free base, the most critical diagnostic feature is the chemical shift of the H-2 and H-6 protons. In the free base, the lone pair on the pyridine nitrogen contributes to the electron density of the ring. Upon treatment with HCl, the nitrogen is protonated to form a pyridinium cation. This introduces a strong electron-withdrawing inductive effect, significantly deshielding the alpha protons (H-2 and H-6) and shifting their resonance downfield by approximately 0.3 to 0.8 ppm[4][5].

Deshielding_Mechanism A Free Base Pyridine (Electron-rich N) B Addition of HCl (Protonation) A->B C Pyridinium Cation (NH+ Formation) B->C D Inductive Electron Withdrawal from Pyridine Ring C->D E Deshielding of Alpha Protons (H-2 and H-6) D->E F Downfield Shift in 1H NMR (+0.3 to +0.8 ppm) E->F

Mechanism of alpha-proton deshielding upon pyridine nitrogen protonation.

Comparative Data Presentation

To objectively evaluate the product, we compare the theoretical and empirical 1H NMR chemical shifts of the hydrochloride salt against the free base in DMSO-d6, and then compare the salt's behavior in DMSO-d6 versus Deuterium Oxide (D2O).

Table 1: 1H NMR Chemical Shift Comparison (Free Base vs. Hydrochloride Salt in DMSO-d6)

Proton AssignmentFree Base (DMSO-d6)Hydrochloride Salt (DMSO-d6)Shift Difference (Δ ppm)Multiplicity & Causality
H-6 (Ar-H)~8.60 ppm~8.95 ppm+0.35Singlet. Deshielded by adjacent protonated N+.
H-2 (Ar-H)~8.50 ppm~8.85 ppm+0.35Singlet. Deshielded by adjacent protonated N+.
-CH2- (Aliphatic)~4.60 ppm~4.65 ppm+0.05Singlet/Broad. Minor inductive effect from ring.
-OH (Hydroxyl)~5.50 ppm~5.5 - 6.0 ppmVariableBroad singlet. Broadens due to acidic exchange.
NH+ (Pyridinium)N/A~11.0 - 12.5 ppmN/AVery broad singlet. Confirms salt formation.

Note: Exact shift values may vary slightly based on concentration, exact temperature (typically 298K), and residual moisture.

Table 2: Solvent Comparison for Hydrochloride Salt (DMSO-d6 vs. D2O) Choosing the right solvent is critical for verifying exchangeable protons. DMSO-d6 lacks exchangeable deuterons, preserving the NH+ and OH signals. D2O induces rapid deuterium exchange, acting as a self-validating mechanism to confirm which signals belong to labile protons[6].

Proton AssignmentDMSO-d6 (Aprotic, Polar)D2O (Protic, Polar)Observation / Causality
H-6 / H-2 ~8.85 - 8.95 ppm~8.75 - 8.85 ppmSlight upfield shift due to solvent polarity differences.
-CH2- ~4.65 ppm~4.80 ppmRemains visible; shifts slightly downfield.
-OH ~5.5 - 6.0 ppmDisappears Rapid exchange with D2O forming HOD (visible at ~4.79 ppm).
NH+ ~11.0 - 12.5 ppmDisappears Rapid exchange with D2O.

Experimental Protocols: Self-Validating NMR Workflows

To ensure scientific trustworthiness, the following step-by-step protocol details the D2O exchange experiment. This workflow acts as a self-validating system: by intentionally altering the chemical environment, the disappearance of specific peaks definitively proves their assignment as labile protons (OH and NH+), distinguishing them from baseline impurities or non-exchangeable structural protons.

Protocol: D2O Exchange 1H NMR Validation

  • Sample Preparation: Dissolve 15 mg of 3-Bromo-4-chloropyridine-5-methanol hydrochloride in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard) in a clean, dry 5 mm NMR tube.

  • Baseline Acquisition: Acquire a standard 1D 1H NMR spectrum (typically 16-64 scans, 400 MHz or 500 MHz instrument, 298K). Process the spectrum to identify the broad NH+ peak (>11 ppm) and the OH peak (~5.5 ppm).

  • D2O Spiking: Remove the NMR tube from the spectrometer. Add 1 to 2 drops (approx. 10-20 µL) of Deuterium Oxide (D2O) directly into the tube.

  • Incubation: Cap the tube securely, invert it 5-10 times to ensure homogeneous mixing, and let it sit for 5 minutes at room temperature to allow complete isotopic exchange.

  • Exchange Acquisition: Re-insert the tube and acquire a second 1H NMR spectrum under identical parameters.

  • Data Overlay & Analysis: Overlay the two spectra. The complete attenuation of the signals at >11 ppm and ~5.5 ppm confirms the presence of the hydrochloride salt and the primary alcohol, respectively.

D2O_Exchange A Prepare 15 mg Sample in 0.6 mL DMSO-d6 B Acquire Baseline 1H NMR (Observe NH+ and OH) A->B Step 1 C Add 1-2 drops of D2O to the NMR tube B->C Step 2 D Shake gently & incubate for 5 minutes C->D Step 3 E Acquire Exchange 1H NMR D->E Step 4 F Analyze Spectrum: NH+ and OH signals disappear E->F Result

Workflow for D2O exchange NMR to validate exchangeable protons.

Conclusion

The 1H NMR analysis of 3-Bromo-4-chloropyridine-5-methanol hydrochloride requires a nuanced understanding of electronic deshielding and solvent interactions. By comparing the spectrum of the salt against its free base, researchers can definitively confirm the success of the salt-formation step. Furthermore, utilizing DMSO-d6 coupled with a D2O exchange protocol provides a robust, self-validating methodology to authenticate the molecular structure, ensuring high-fidelity inputs for downstream drug development pipelines.

References

*[3] 1633014-12-6 | 3-Bromo-4-chloropyridine-5-methanol. ChemScene. 3 *[2] 2121514-38-1 | 3-Bromo-4-chloropyridine-5-methanol hydrochloride. ChemScene. 2 *[6] Pyridine hydrochloride - 1H NMR Chemical Shifts. SpectraBase. 6 *[1] Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications. 1 *[4] Pyridine hydrochloride | 628-13-7. Benchchem. 4 * Polymer Chemistry - 1H NMR experiments in DMSO-d6. RSC Publishing. *[5] Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. PMC - NIH. 5

Sources

Comparative

13C NMR data for 3-Bromo-4-chloropyridine-5-methanol hydrochloride

An In-Depth Technical Guide to the 13C NMR Characterization of 3-Bromo-4-chloropyridine-5-methanol hydrochloride. Part 1: Executive Summary & Structural Context Compound Profile: IUPAC Name: (5-Bromo-4-chloropyridin-3-yl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 13C NMR Characterization of 3-Bromo-4-chloropyridine-5-methanol hydrochloride.

Part 1: Executive Summary & Structural Context

Compound Profile:

  • IUPAC Name: (5-Bromo-4-chloropyridin-3-yl)methanol hydrochloride

  • CAS Number: 2121514-38-1 (Salt), 1633014-12-6 (Free Base)

  • Molecular Formula: C₆H₆BrCl₂NO

  • Core Application: Key intermediate in the synthesis of kinase inhibitors and complex heterocyclic pharmaceuticals.

The Characterization Challenge: Substituted pyridines, particularly 3,4,5-trisubstituted analogs, present a unique challenge in NMR spectroscopy. The "crowded" substitution pattern eliminates the characteristic coupling constants (


-values) typically used to assign regioisomers in proton NMR. Therefore, Carbon-13 (13C) NMR  becomes the definitive tool for structural validation.

This guide outlines the expected spectral fingerprint of the hydrochloride salt compared to its free base, utilizing Substituent Chemical Shift (SCS) theory to provide reference data where public experimental libraries are silent.

Part 2: Structural Analysis & Numbering

To ensure accurate assignment, we must establish a consistent numbering scheme. Note that IUPAC numbering prioritizes the heteroatom (N=1) and then substituents alphabetically/positionally, but for NMR assignment, we focus on the electronic environment.

Electronic Environment Logic:

  • C2 & C6 (Alpha): Adjacent to Nitrogen. Highly deshielded in free base (~150 ppm). Critical diagnostic for salt formation.

  • C3 (Meta/Ipso-Br): Bearing the Bromine.

  • C4 (Para/Ipso-Cl): Bearing the Chlorine.

  • C5 (Meta/Ipso-CH2OH): Bearing the hydroxymethyl group.

G cluster_0 Free Base Form cluster_1 HCl Salt Form (Target) N1 N (Pos 1) Lone Pair Available N1_H N-H+ (Pos 1) Protonated N1->N1_H + HCl (Protonation) C2 C2 (Alpha) ~150-152 ppm C2_H C2 (Alpha) Shielded (Upfield) ~142-145 ppm C2->C2_H Lone pair removal increases shielding C4 C4 (Gamma) ~140 ppm C4_H C4 (Gamma) Deshielded (Downfield) ~148-150 ppm C4->C4_H Inductive withdrawal increases deshielding

Figure 1: Mechanistic shift of 13C signals upon protonation. Note the inverse behavior of Alpha vs. Gamma carbons, a key validation checkpoint.

Part 3: 13C NMR Data Comparison (Reference vs. Salt)

Since exact experimental peak lists for this specific salt are proprietary/scarce in open literature, the following data is generated using Chemo-Informatics Additivity Models (SCS) validated against known pyridine salt behaviors (See J. Org. Chem. 1997, 62, 7512).[1] Use this table as your "Reference Standard" for peak assignment.

Solvent: DMSO-d₆ (Recommended for solubility of HCl salts).

Carbon PositionAssignmentPredicted Free Base (δ ppm)Predicted HCl Salt (δ ppm) Shift Direction (Δ) Analysis & Causality
C-2 Alpha (Ortho to N)151.5143.8 Upfield (-7.7) Diagnostic: Protonation removes the paramagnetic deshielding of the N-lone pair.
C-6 Alpha (Ortho to N)153.2145.5 Upfield (-7.7) Similar to C-2, but slightly downfield due to proximity to the hydroxymethyl group.
C-4 Gamma (Para to N)141.0149.5 Downfield (+8.5) Diagnostic: Strong resonance effect from the cationic Nitrogen pulls electron density, deshielding the para position.
C-5 Beta (Meta to N)136.5139.0 Downfield (+2.5)Inductive effect of the N+ cation; moderated by the electron-donating alkyl group.
C-3 Beta (Meta to N)122.0125.5 Downfield (+3.5)Ipso-Bromo effect usually shields, but the N+ cation deshields this position relative to the free base.
CH₂ Benzylic (Methanol)60.561.2 NegligibleFar from the ring nitrogen; minimal impact from salt formation.

Critical Validation Rule: If your experimental spectrum shows C2/C6 appearing downfield of 150 ppm, you likely have the Free Base , not the Hydrochloride salt. The salt form must show the alpha-carbons shifting upfield (below 148 ppm).

Part 4: Experimental Protocol & Best Practices

To replicate the data above and ensure "Trustworthiness" in your dataset, follow this self-validating protocol.

Solvent Selection Strategy
  • Primary Choice: DMSO-d₆. [2]

    • Why: The hydrochloride salt is polar and often insoluble in CDCl₃. DMSO-d₆ ensures complete dissolution and prevents "aggregation shifts" common in concentration-dependent studies.

    • Reference: DMSO septet at 39.5 ppm.

  • Alternative: D₂O (Deuterium Oxide).

    • Risk: In D₂O, the exchangeable proton (OH) and the salt proton (NH+) will exchange with solvent, disappearing from 1H NMR. However, 13C shifts remain valid.

    • Correction: D₂O spectra often show carbons slightly upfield (0.5 - 1.0 ppm) compared to DMSO.

Sample Preparation Workflow
  • Weighing: 20–30 mg of the solid HCl salt.

  • Dissolution: Add 0.6 mL DMSO-d₆. Vortex until the solution is perfectly clear. Cloudiness indicates free base impurities or inorganic salts.

  • Tube: Use high-quality 5mm tubes (Wilmad 507 or equivalent) to minimize shimming errors on the crowded aromatic region.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Quaternary carbons (C-Br, C-Cl, C-CH2) have long T1 relaxation times. Short D1 leads to low signal-to-noise for these critical diagnostic peaks.

  • Scans (NS): Minimum 1024 scans (approx 1 hour). The molecular weight (258.93 g/mol ) requires sufficient averaging.

Part 5: Regioisomer Differentiation (Troubleshooting)

A common synthesis error yields the 2-Bromo-4-chloro isomer instead of the desired 3-Bromo . 13C NMR distinguishes them easily:

  • Target (3-Bromo): Asymmetric. 5 distinct aromatic signals.

  • Isomer (2-Bromo): If the structure were symmetric (e.g., 3,5-dibromo), signals would collapse. However, for 2-bromo vs 3-bromo, look at C2 :

    • In 3-Bromo-4-chloro (Target) : C2 is a doublet (CH) in HSQC.

    • In 2-Bromo-4-chloro (Impurity) : C2 is a quaternary carbon (C-Br).

    • Test: Run a DEPT-135 . If the peak at ~144 ppm (C2) disappears (quaternary), you have the wrong isomer. If it remains positive (CH), you have the correct 3-Bromo isomer.

References

  • ChemScene. (2025). 3-Bromo-4-chloropyridine-5-methanol hydrochloride Product Data. Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[3] (Grounding for Solvent Shifts).

  • BenchChem. (2025).[4] Technical Guide to 13C NMR of Pyridine Derivatives. Retrieved from [4]

  • PubChem. (2025). 3-Bromo-4-chloropyridine Compound Summary. National Library of Medicine. Retrieved from

  • ResearchGate. (2007). 13C NMR chemical shifts of pyridine in various solvents. Retrieved from

Sources

Validation

FTIR reference spectrum for 3-Bromo-4-chloropyridine-5-methanol hydrochloride

An In-Depth Technical Guide to Obtaining and Interpreting the FTIR Spectrum of 3-Bromo-4-chloropyridine-5-methanol hydrochloride Introduction: The Role of FTIR in Pharmaceutical Characterization In the landscape of pharm...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Obtaining and Interpreting the FTIR Spectrum of 3-Bromo-4-chloropyridine-5-methanol hydrochloride

Introduction: The Role of FTIR in Pharmaceutical Characterization

In the landscape of pharmaceutical development and materials science, Fourier Transform Infrared (FTIR) spectroscopy stands as an indispensable analytical technique.[1] It provides a rapid, non-destructive, and highly specific molecular fingerprint, enabling researchers to identify unknown materials, confirm the structure of synthesized compounds, and assess the quality of raw materials and finished products.[1][2] This guide offers a senior application scientist's perspective on generating and interpreting a high-quality FTIR spectrum for the solid-state compound 3-Bromo-4-chloropyridine-5-methanol hydrochloride, a substituted pyridine derivative of interest in drug discovery.

Given the absence of a publicly available reference spectrum for this specific hydrochloride salt, this guide will focus on the foundational principles and comparative methodologies required to generate a reliable spectrum and interpret it with confidence. We will objectively compare common solid-state sampling techniques, provide detailed experimental protocols, and analyze the expected spectral features based on the molecule's structural components.

Molecular Structure and Predicted Vibrational Modes

The first step in any spectral analysis is to understand the molecule's structure to predict its characteristic vibrational modes. The structure of 3-Bromo-4-chloropyridine-5-methanol hydrochloride incorporates several key functional groups:

  • Substituted Pyridine Ring: Aromatic C-H, C=C, and C=N stretching vibrations.

  • Halogen Substituents (Br, Cl): C-Br and C-Cl stretching vibrations, typically found in the fingerprint region.

  • Methanol Group (-CH₂OH): O-H and C-O stretching, and O-H bending vibrations.

  • Hydrochloride Salt: The protonation of the pyridine nitrogen (N-H⁺) will introduce characteristic stretching and bending bands.

Based on established correlation charts and spectroscopic studies of related compounds, we can anticipate the following absorption bands:

Wavenumber Range (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretching (from the methanol group, likely hydrogen-bonded)
3100 - 3000MediumAromatic C-H stretching (pyridine ring)[3]
~2500BroadN-H⁺ stretching (from the hydrochloride salt)
1600 - 1450StrongC=C and C=N ring stretching vibrations (pyridine ring)[4]
1400 - 1300MediumO-H in-plane bending
1250 - 1000StrongC-O stretching (primary alcohol)
1100 - 1000StrongC-Cl stretching
Below 700MediumC-Br stretching
900 - 675StrongAromatic C-H out-of-plane bending (highly dependent on substitution)

Note: This table represents predicted ranges. Actual peak positions can be influenced by the solid-state environment, intermolecular interactions, and the specific crystalline form.

A Comparative Guide to Solid-State FTIR Sampling Techniques

The choice of sampling technique is critical for obtaining a high-quality spectrum of a solid sample like 3-Bromo-4-chloropyridine-5-methanol hydrochloride. The primary goal is to minimize light scattering from the solid particles.[5] The three most prevalent methods are Attenuated Total Reflectance (ATR), Potassium Bromide (KBr) pellets, and Nujol mulls.

FeatureATR-FTIRKBr PelletNujol Mull
Principle Internal reflection of the IR beam at the crystal-sample interface.[1][6]Transmission of the IR beam through a sample dispersed in a transparent KBr matrix.[7]Transmission of the IR beam through a sample suspended in mineral oil (Nujol).[8]
Sample Preparation Minimal; place sample on crystal and apply pressure.[6][9]Labor-intensive; requires grinding, mixing with KBr, and pressing under high pressure.[7][10][11]Moderate; requires grinding the sample and mixing with Nujol to form a paste.[8][12]
Spectral Range Crystal dependent (e.g., Diamond: 4000-400 cm⁻¹).Full mid-IR range (4000-400 cm⁻¹); KBr is IR transparent.Limited by Nujol's own absorption bands.[5][8]
Interference Bands None from the accessory itself.Potential for water bands (~3400 and ~1640 cm⁻¹) if KBr is not perfectly dry.[5]Strong C-H stretching and bending bands from Nujol (~2924, ~1462, ~1377 cm⁻¹).[5][8]
Best For Rapid, routine analysis of solids and liquids; non-destructive.[2][9]High-resolution spectra; creating a reference library; quantitative analysis.[5][7]Qualitative analysis of moisture-sensitive or reactive samples.[8]
Sample Amount Very small (mg or less).1-3 mg of sample.[7][11]5-10 mg of sample.[5][13]
Data Quality Excellent, but penetration depth is shallow (~2 µm).[9]Can be excellent if prepared correctly, but prone to scattering and pressure-induced effects.[5]Lower resolution; potential for scattering if not ground properly.[13]

Recommendation: For generating a definitive reference spectrum, the KBr pellet method is the gold standard due to its complete spectral range without interference from a matrix. However, ATR-FTIR is an excellent, rapid alternative for routine identification and requires significantly less sample preparation.[2] The Nujol mull is a viable option if the sample is suspected to be unstable under pressure or is highly hygroscopic.

Experimental Protocols

The following protocols are self-validating and designed to produce high-quality, reproducible data.

Protocol 1: KBr Pellet Preparation

This method aims to create a transparent solid disk where the analyte is finely dispersed in an IR-transparent salt matrix.

KBr_Pellet_Workflow cluster_prep Preparation cluster_press Pressing cluster_analysis Analysis A Weigh 1-2 mg Sample & 200 mg Dry KBr B Grind Mixture in Agate Mortar A->B Homogenize C Load into Pellet Die B->C Transfer D Assemble Die in Hydraulic Press C->D E Apply Vacuum (2-5 min) D->E Remove Air/H₂O F Apply 8-10 Tons Pressure (2 min) E->F Consolidate G Release Pressure & Vacuum F->G H Extract Transparent Pellet G->H Carefully I Place in Spectrometer & Acquire Spectrum H->I

Caption: Workflow for KBr Pellet Preparation for FTIR Analysis.

Step-by-Step Methodology:

  • Drying: Ensure the spectroscopic grade Potassium Bromide (KBr) is thoroughly dry by heating it in an oven at 110°C overnight and storing it in a desiccator.[11] This is a critical step to avoid interfering water peaks in the spectrum.

  • Weighing: Accurately weigh approximately 1-2 mg of the 3-Bromo-4-chloropyridine-5-methanol hydrochloride sample and 200-250 mg of dry KBr.[7] The sample concentration should be between 0.2% and 1%.[13]

  • Grinding: Combine the sample and KBr in an agate mortar and pestle. Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder. The goal is to reduce particle size to less than the wavelength of the IR radiation to minimize scattering.[13]

  • Pellet Formation: Transfer the powder to a pellet die. Place the die into a hydraulic press and connect it to a vacuum pump for 2-5 minutes to remove entrapped air and residual moisture.[11]

  • Pressing: Apply a force of 8-10 tons (approximately 8,000 to 10,000 psi) for 2-3 minutes.[10][11]

  • Extraction: Carefully release the pressure and vacuum, disassemble the die, and extract the resulting pellet. A high-quality pellet should be thin and transparent or translucent.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. Always run a background spectrum of the empty sample compartment beforehand.

Protocol 2: ATR-FTIR Analysis

This technique is the most straightforward for solid powder analysis.

ATR_Workflow cluster_setup Setup cluster_sample Sampling cluster_acq Acquisition A Clean ATR Crystal Surface B Acquire Background Spectrum A->B Calibrate C Place Small Amount of Powder on Crystal B->C D Apply Pressure with Anvil/Press C->D Ensure Contact E Acquire Sample Spectrum D->E F Clean Crystal Surface E->F Post-Analysis

Caption: Workflow for Solid Sample Analysis using ATR-FTIR.

Step-by-Step Methodology:

  • Setup: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Use a suitable solvent like isopropanol to wipe the surface and allow it to dry completely.

  • Background Scan: With the clean, empty ATR accessory in place, acquire a background spectrum. This is crucial to ratio out the instrument and environmental absorptions.

  • Sample Application: Place a small amount of the 3-Bromo-4-chloropyridine-5-methanol hydrochloride powder onto the center of the ATR crystal.[6]

  • Apply Pressure: Use the accessory's pressure clamp or anvil to press the powder firmly against the crystal.[6] Consistent and sufficient pressure is key to achieving good contact and a strong, reproducible signal.

  • Acquire Spectrum: Collect the sample spectrum.

  • Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface thoroughly.

FTIR Spectrum Analysis and Comparison

While a definitive spectrum for the target compound is unavailable, we can compare its expected features with a known related compound, 3-Bromopyridine hydrochloride , for which a reference spectrum exists in the NIST database.[14]

  • Shared Features: Both compounds will exhibit strong absorptions characteristic of the pyridine ring (1600-1450 cm⁻¹) and the N-H⁺ stretch from the hydrochloride salt (broad feature around 2500 cm⁻¹). Aromatic C-H stretches will appear above 3000 cm⁻¹.

  • Key Differences:

    • O-H and C-O Bands: The target molecule, 3-Bromo-4-chloropyridine-5-methanol hydrochloride, will uniquely display a broad O-H stretching band (around 3300 cm⁻¹) and a strong C-O stretching band (around 1050-1200 cm⁻¹), which will be completely absent in the spectrum of 3-Bromopyridine hydrochloride.

    • C-Cl Band: A C-Cl stretching vibration (1100-1000 cm⁻¹) will be present only in the target molecule's spectrum.

    • Substitution Pattern: The out-of-plane C-H bending region (900-700 cm⁻¹) will differ significantly between the two molecules due to their different substitution patterns on the pyridine ring. Halogen substitution is known to cause specific vibrational modes to shift.[15][16]

This comparative approach allows for a confident, albeit indirect, confirmation of the compound's identity. The presence of the hydroxyl and chloro- related bands, in addition to the bromopyridinium backbone, would provide strong evidence for the correct structure.

References

  • Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. Retrieved March 2, 2026, from [Link]

  • Nujol. (n.d.). In Wikipedia. Retrieved March 2, 2026, from [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved March 2, 2026, from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved March 2, 2026, from [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021, February 15). Research Article. Retrieved March 2, 2026, from [Link]

  • FT-IR Sample Preparation. (n.d.). NIU - Department of Chemistry and Biochemistry. Retrieved March 2, 2026, from [Link]

  • IR Sample Preparation: A Practical Guide. (2022, September 5). Chemistry LibreTexts. Retrieved March 2, 2026, from [Link]

  • Chemical composition of aromatic halogenated derivatives determined by IR spectroscopy. (2026, February 3). International Journal of Chemical Science. Retrieved March 2, 2026, from [Link]

  • How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023, November 2). YouTube. Retrieved March 2, 2026, from [Link]

  • Perfect Pellet Making. (n.d.). PIKE Technologies. Retrieved March 2, 2026, from [Link]

  • FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. (2022, December 13). PMC. Retrieved March 2, 2026, from [Link]

  • Infrared Spectra of Solids – the Mull Technique. (n.d.). The Infrared and Raman Discussion Group. Retrieved March 2, 2026, from [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). Canadian Science Publishing. Retrieved March 2, 2026, from [Link]

  • ATR-FTIR spectra of solid samples after filtration during one of the experiments. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

  • FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. (n.d.). Chinese Journal of Chemical Physics. Retrieved March 2, 2026, from [Link]

  • The FTIR Spectra of Pyridine and Pyridine-d5. (2003). Semantic Scholar. Retrieved March 2, 2026, from [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. Retrieved March 2, 2026, from [Link]

  • FTIR spectroscopic study of thioanisole and its two halogenated derivatives. (2025, December 11). ResearchGate. Retrieved March 2, 2026, from [Link]

  • Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. (n.d.). PMC. Retrieved March 2, 2026, from [Link]

  • FT-IR spectra of (a) pyridine, (b) LS-LDH-a, and (c) LS-LDH. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

  • Pyridine. (n.d.). NIST WebBook. Retrieved March 2, 2026, from [Link]

  • FTIR (a) and pyridine-FTIR (b) spectra of samples. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

  • Halogenated Organic Compounds. (2023, September 1). Spectroscopy Online. Retrieved March 2, 2026, from [Link]

  • 3-Bromopyridine hydrochloride. (n.d.). NIST WebBook. Retrieved March 2, 2026, from [Link]

  • 3-bromo-4-chloropyridine (C5H3BrClN). (n.d.). PubChemLite. Retrieved March 2, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 3-Bromo-4-chloropyridine-5-methanol: HCl Salt vs. Free Base

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical research, the strategic selection of reagents and intermediates is paramount to the success of a synthet...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the strategic selection of reagents and intermediates is paramount to the success of a synthetic campaign. 3-Bromo-4-chloropyridine-5-methanol is a versatile building block, offering multiple reaction sites for the construction of complex molecular architectures. A critical, yet often overlooked, aspect of its utility lies in the choice between its hydrochloride (HCl) salt and its free base form. This guide provides an in-depth technical comparison of these two forms, elucidating how their distinct physicochemical properties translate into significant differences in handling, solubility, and, most importantly, chemical reactivity. By understanding these nuances, researchers can optimize reaction conditions, improve yields, and streamline their synthetic workflows.

Physicochemical Properties: A Tale of Two Forms

The fundamental differences between the HCl salt and the free base of 3-Bromo-4-chloropyridine-5-methanol are rooted in their distinct chemical structures. The free base possesses a neutral pyridine ring, while the HCl salt exists as a pyridinium chloride, with the nitrogen atom bearing a positive charge. This seemingly subtle distinction has profound implications for their physical and chemical behavior.

Property3-Bromo-4-chloropyridine-5-methanol HCl3-Bromo-4-chloropyridine-5-methanol Free BaseRationale
Molecular Formula C₆H₆BrCl₂NOC₆H₅BrClNOAddition of HCl to the pyridine nitrogen.
Molecular Weight 258.93 g/mol 222.47 g/mol Increased mass due to the HCl molecule.
Physical State Typically a crystalline solidOften an oil or low-melting solidIonic interactions in the salt lead to a more ordered crystal lattice and higher melting point.
Solubility Higher solubility in polar protic solvents (e.g., water, methanol, ethanol).[1][2]Higher solubility in nonpolar organic solvents (e.g., diethyl ether, dichloromethane, toluene).The ionic nature of the salt allows for strong interactions with polar solvent molecules.
Hygroscopicity Generally higherGenerally lowerThe ionic nature of the salt can attract and retain water molecules from the atmosphere.
pKa (of conjugate acid) LowerHigher (estimated)The electron-withdrawing halogen substituents decrease the basicity of the pyridine nitrogen, resulting in a lower pKa for the corresponding pyridinium ion.

Expert Insight: The solid nature of the HCl salt offers significant advantages in terms of handling, weighing, and long-term storage stability compared to the often-oily free base.[1] However, the choice of form will ultimately be dictated by the intended reaction conditions, particularly the solvent system.

The Impact of Protonation on Reactivity: An Electronic Perspective

The protonation of the pyridine nitrogen in the HCl salt is not merely a physical transformation; it fundamentally alters the electronic landscape of the molecule, thereby influencing its reactivity.

Enhanced Electrophilicity of the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). Protonation of the nitrogen to form the pyridinium salt dramatically enhances this electron deficiency. The formal positive charge on the nitrogen acts as a powerful electron-withdrawing group, further polarizing the C-Cl and C-Br bonds and making the carbon atoms even more electrophilic.[3]

This increased electrophilicity has a profound impact on the rate of nucleophilic aromatic substitution (SNAr) reactions. The attack of a nucleophile on the pyridine ring is the rate-determining step in many SNAr reactions, and a more electrophilic ring will react more readily.[4]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

A primary application of 3-Bromo-4-chloropyridine-5-methanol is in SNAr reactions, where either the chloro or bromo substituent is displaced by a nucleophile. The choice between the HCl salt and the free base can be a critical factor in the success of these transformations.

Proposed Experimental Comparison:

To quantitatively assess the reactivity difference, a series of parallel experiments are proposed. A model SNAr reaction, such as the displacement of the 4-chloro substituent with a common nucleophile like morpholine, can be performed under identical conditions (solvent, temperature, and stoichiometry) with both the HCl salt and the free base.

Experimental Workflow:

Caption: Proposed parallel workflow for comparing the SNAr reactivity.

Expected Outcome: It is anticipated that the reaction with the HCl salt, in the presence of a base to neutralize the generated HCl, will proceed at a faster rate and potentially give a higher yield compared to the reaction with the free base under the same conditions. The base is crucial in the salt reaction to free up the nucleophile from its protonated, non-nucleophilic form.

Protocol for SNAr with an Amine Nucleophile (Proposed):

Materials:

  • 3-Bromo-4-chloropyridine-5-methanol HCl or Free Base (1.0 eq)

  • Amine nucleophile (e.g., morpholine, 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq, only for the HCl salt reaction)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 3-Bromo-4-chloropyridine-5-methanol (HCl salt or free base).

  • If using the HCl salt, add anhydrous K₂CO₃.

  • Add anhydrous DMF to dissolve the starting materials.

  • Add the amine nucleophile dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group at the 5-position offers another site for functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for subsequent substitution.

The reactivity of the hydroxymethyl group is generally less affected by the protonation state of the pyridine nitrogen compared to the SNAr reactivity of the ring. However, the choice of reagents can be influenced by the starting material. For example, when using acidic reagents for oxidation, starting with the free base might be preferable to avoid potential complications with the counter-ion. Conversely, if the reaction generates an acid, starting with the free base can lead to in-situ salt formation, which may affect the solubility and reactivity of the product.

Logical Framework for Choosing Between the HCl Salt and the Free Base

The decision to use the HCl salt or the free base is not arbitrary and should be based on a careful analysis of the planned reaction.

Decision_Framework Start Reaction Planning SNAr Nucleophilic Aromatic Substitution (SNAr)? Start->SNAr Solvent Reaction Solvent? SNAr->Solvent No UseSalt Use HCl Salt (with added base) SNAr->UseSalt Yes PolarSolvent Polar Protic Solvent? (e.g., H2O, EtOH) Solvent->PolarSolvent NonpolarSolvent Nonpolar Aprotic Solvent? (e.g., Toluene, THF) Solvent->NonpolarSolvent BaseSensitive Base-Sensitive Functional Groups? BaseSensitive->Solvent No UseFreeBase Use Free Base BaseSensitive->UseFreeBase Yes PolarSolvent->BaseSensitive No PolarSolvent->UseSalt Yes NonpolarSolvent->BaseSensitive No NonpolarSolvent->UseFreeBase Yes

Caption: Decision-making flowchart for selecting the appropriate form.

Conclusion

The choice between 3-Bromo-4-chloropyridine-5-methanol HCl and its free base is a critical parameter in synthetic design that extends beyond simple considerations of physical state. The HCl salt, by virtue of its pyridinium character, offers enhanced reactivity towards nucleophilic aromatic substitution, a feature that can be strategically exploited to accelerate reactions and improve yields. However, this enhanced reactivity must be managed with the appropriate choice of solvent and the addition of a base to liberate the active nucleophile. The free base, while less reactive in SNAr, provides greater solubility in nonpolar organic solvents and may be advantageous in reactions where the presence of an acid or salt is undesirable.

By understanding the fundamental principles outlined in this guide and, where necessary, performing direct comparative experiments, researchers can make informed decisions to optimize their synthetic strategies, ultimately leading to more efficient and successful outcomes in their research and development endeavors.

References

  • Bowler, K., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(31), 5956-5963.
  • SciSpace. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • BenchChem. (2025). A Comprehensive Technical Guide to 3-Bromo-2-methylpyridine: Hydrochloride Salt vs. Free Base.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Pyridinium Ylides.
  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Serajuddin, A. T. M. (2007). Salt-formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Pudipeddi, M., et al. (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical Research, 22(4), 589-597.
  • Anderson, B. D., & Conradi, R. A. (1985). Predictive relationships in the water solubility of salts of a nonsteroidal anti-inflammatory drug. Journal of Pharmaceutical Sciences, 74(8), 815-820.

Sources

Validation

HPLC Purity Analysis of 3-Bromo-4-chloropyridine-5-methanol Hydrochloride: A Method Comparison Guide

As drug development pipelines increasingly rely on highly functionalized heterocyclic intermediates, analytical scientists face mounting challenges in purity analysis. 3-Bromo-4-chloropyridine-5-methanol hydrochloride (C...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized heterocyclic intermediates, analytical scientists face mounting challenges in purity analysis. 3-Bromo-4-chloropyridine-5-methanol hydrochloride (CAS: 2121514-38-1) represents a "perfect storm" of chromatographic difficulty.

This molecule features a basic pyridine nitrogen, multiple electron-withdrawing halogens (bromo and chloro), a hydrophilic hydroxymethyl group, and is formulated as a hydrochloride salt. Standard analytical approaches often fail to accurately quantify impurities in such highly polar compounds[1]. As a Senior Application Scientist, I have structured this guide to objectively compare traditional and advanced HPLC methodologies, providing the causality behind experimental choices and delivering a self-validating protocol for robust purity analysis.

The Analytical Challenge: Causality Behind the Chromatography

Before selecting a method, it is critical to understand why this specific molecule behaves poorly under standard conditions:

  • The "Solvent Front" Phenomenon: The combination of the protonated pyridine ring (pKa ~5) and the hydroxymethyl group renders the molecule extremely polar. On standard hydrophobic stationary phases (like C18), it exhibits weak retention and elutes near the void volume (

    
    ), co-eluting with the solvent front and masking critical polar impurities[1].
    
  • Secondary Silanol Interactions: Basic pyridine derivatives interact strongly with residual, unreacted silanol groups on silica-based stationary phases. This secondary ion-exchange mechanism drags the trailing edge of the peak, resulting in severe peak tailing and compromised resolution[2].

  • Salt Dissociation: Because the compound is a hydrochloride salt, it dissociates in the mobile phase. The chloride counter-ion will elute almost immediately at

    
    . Inexperienced analysts often misidentify this chloride peak as an early-eluting organic degradation product.
    

Method Comparison: Standard vs. Ion-Pairing vs. Mixed-Mode

To establish a reliable purity assay, we must evaluate three distinct chromatographic strategies.

Approach A: Standard Reversed-Phase (RP-HPLC)
  • Mechanism: Hydrophobic interaction using a C18 column and 0.1% Formic Acid.

  • Verdict: Insufficient. The analyte is too hydrophilic. It fails to retain adequately (

    
    ), making it impossible to resolve from early-eluting degradation products. Peak tailing remains a persistent issue due to silanol activity[2].
    
Approach B: Ion-Pairing Chromatography (IPC)
  • Mechanism: Addition of an alkyl sulfonate (e.g., Sodium Hexanesulfonate) to the mobile phase. The anionic sulfonate dynamically binds to the protonated pyridine, increasing its apparent hydrophobicity.

  • Verdict: Effective but Limited. While retention and peak shape improve dramatically, ion-pairing reagents are non-volatile. This renders the method incompatible with Liquid Chromatography-Mass Spectrometry (LC-MS), which is a critical requirement for identifying unknown impurities during drug development[3].

Approach C: Mixed-Mode / HILIC Chromatography (The Optimized Choice)
  • Mechanism: Utilizing a stationary phase that contains both hydrophobic alkyl chains and embedded cation-exchange groups (e.g., Primesep 100 or Amaze HD).

  • Verdict: Superior. The protonated pyridine interacts with the cation-exchange groups, while the halogenated ring interacts hydrophobically. This dual mechanism provides excellent retention using volatile, MS-compatible buffers (like ammonium formate)[3][4].

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the three methodologies for the analysis of 3-Bromo-4-chloropyridine-5-methanol HCl spiked with a structurally similar des-bromo impurity.

Analytical MethodStationary PhaseMobile Phase AdditiveRetention Factor (

)
Tailing Factor (

)
MS CompatibilityResolution (

)*
Standard RP-HPLC C18 (End-capped)0.1% Formic Acid0.81.85Yes< 1.0
Ion-Pairing RP-HPLC C18 (End-capped)5 mM Sodium Hexanesulfonate4.21.10No 3.5
Mixed-Mode LC (Optimized) Primesep 100 / Amaze HD20 mM Ammonium Formate (pH 3.0)5.11.05Yes 4.2

*Resolution (


) measured against a critical pair (des-bromo impurity).

Optimized Experimental Protocol: Mixed-Mode LC-MS Method

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . Every parameter is chosen with a specific mechanistic purpose.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Causality: Maintaining a pH of 3.0 ensures the basic pyridine nitrogen remains fully protonated for optimal cation-exchange interaction on the mixed-mode column. Furthermore, it suppresses the ionization of residual silanols, eliminating peak tailing[2][5].

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).

Step 2: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

    • Causality: Matching the sample diluent to the initial gradient conditions prevents the "strong solvent effect," which causes peak distortion and band broadening for highly polar analytes.

  • Preparation: Dissolve 3-Bromo-4-chloropyridine-5-methanol HCl to a working concentration of 0.5 mg/mL.

Step 3: Chromatographic Conditions
  • Column: Mixed-mode cation-exchange/hydrophobic column (e.g., 4.6 x 150 mm, 5 µm)[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics).

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold to retain polar degradants)

    • 2–12 min: 10%

      
       60% B (Elutes the heavily halogenated API)
      
    • 12–15 min: 60% B (Column wash)

  • Detection: UV at 254 nm and 275 nm[3], plumbed inline with ESI-MS (Positive ion mode).

Step 4: System Suitability Testing (SST) - The Self-Validating Step

Before analyzing unknown batches, the system must prove its capability.

  • Action: Inject a System Suitability Solution containing the API (0.5 mg/mL) spiked with 0.1% of a known regioisomer or des-halogenated impurity.

  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    2.0, Tailing Factor (
    
    
    )
    
    
    1.5, and Peak Area RSD
    
    
    2.0% over 5 replicate injections.
  • Causality: If the system cannot resolve the known critical pair in the SST, it cannot be trusted to quantify unknown impurities in the sample.

Troubleshooting Workflow Visualization

When developing methods for polyhalogenated pyridine methanols, analysts frequently encounter retention and resolution hurdles. Follow this logical decision tree to diagnose and correct chromatographic failures.

TroubleshootingWorkflow Start Analyze 3-Bromo-4-chloropyridine -5-methanol HCl Q1 Peak Tailing Factor > 1.5? Start->Q1 Sol1 Use End-capped Column or Adjust pH < 3.0 Q1->Sol1 Yes Q2 Poor Retention (k' < 2)? Q1->Q2 No Sol1->Q2 Sol2 Switch to Mixed-Mode or HILIC Stationary Phase Q2->Sol2 Yes Q3 Co-eluting Halogenated Impurities? Q2->Q3 No Sol2->Q3 Sol3 Optimize Gradient Slope & Buffer Concentration Q3->Sol3 Yes End Validated Purity Method Achieved Q3->End No Sol3->End

Workflow for troubleshooting HPLC retention and resolution issues in highly polar pyridine derivatives.

References

  • Title: HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column Source: HELIX Chromatography URL: [Link]

  • Title: Overcoming the Challenge of Highly Polar Impurity Analysis in Drug Products Source: Resolian URL: [Link]

  • Title: High Performance Liquid Chromatography (HPLC) Method for Analysis of Pyridine Source: SIELC Technologies URL: [Link]

  • Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: PubMed URL: [Link]

Sources

Comparative

In-Depth COA Comparison Guide: 3-Bromo-4-chloropyridine-5-methanol HCl vs. Conventional Pyridine Scaffolds

Executive Summary In modern pharmaceutical development, the selection of heterocyclic building blocks dictates the efficiency, yield, and scalability of downstream Active Pharmaceutical Ingredient (API) synthesis. 3-Brom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the selection of heterocyclic building blocks dictates the efficiency, yield, and scalability of downstream Active Pharmaceutical Ingredient (API) synthesis. 3-Bromo-4-chloropyridine-5-methanol HCl (CAS: 2121514-38-1)[1] has emerged as a premium scaffold for complex drug design. Unlike simple, symmetrically halogenated pyridines, this molecule offers a highly functionalized core featuring an anchoring hydroxymethyl group and, crucially, two distinct halogens (Br and Cl) that enable orthogonal cross-coupling.

This guide objectively compares the performance and analytical validation requirements of 3-Bromo-4-chloropyridine-5-methanol HCl against conventional alternatives (such as 3,5-dibromopyridine). Furthermore, it establishes a rigorous framework for evaluating its Certificate of Analysis (COA), ensuring that analytical methodologies comply with the latest ICH Q2(R2) guidelines for analytical procedure validation[2].

Mechanistic Insight: The Case for 3-Bromo-4-chloropyridine-5-methanol HCl

As a Senior Application Scientist, evaluating a raw material requires looking beyond its chemical structure to understand its kinetic behavior in a reactor and its stability on the shelf.

Orthogonal Reactivity vs. Statistical Mixtures

Conventional scaffolds like 3,5-dibromopyridine present identical reactive sites. Attempting a mono-functionalization (e.g., a single Suzuki coupling) on a symmetrically dihalogenated pyridine inevitably yields a statistical mixture of unreacted starting material, mono-coupled product, and bis-coupled byproducts. This necessitates tedious, solvent-heavy chromatographic separations that scale poorly.

Conversely, 3-Bromo-4-chloropyridine-5-methanol HCl is designed for orthogonal reactivity . The carbon-bromine (C-Br) bond undergoes oxidative addition with Palladium(0) catalysts significantly faster than the carbon-chlorine (C-Cl) bond. This kinetic differential allows chemists to execute a regioselective cross-coupling at the 3-position, leaving the 4-chloro substituent completely intact for a subsequent, distinct coupling reaction (e.g., a Buchwald-Hartwig amination).

The Salt Form Advantage

The compound is supplied as a hydrochloride salt rather than a free base. The causality here is twofold:

  • Oxidative Stability: The free base of electron-deficient pyridines with benzylic alcohols can be susceptible to slow auto-oxidation. Protonation of the pyridine nitrogen draws electron density away from the ring, increasing the oxidation potential and stabilizing the methanol group during long-term storage.

  • Handling and Purification: The HCl salt significantly reduces the volatility of the compound and improves its crystallinity, allowing for higher purity isolation via recrystallization rather than chromatography.

OrthogonalCoupling SM 3-Bromo-4-chloropyridine-5-methanol HCl (Starting Material) Rxn1 Suzuki-Miyaura Coupling (Pd Catalyst, Aryl Boronic Acid) SM->Rxn1 Selective C-Br Activation IntInt IntInt Rxn1->IntInt Subsequent C-Cl Activation Int 4-Chloro-3-arylpyridine-5-methanol (Mono-coupled Intermediate) Rxn2 Buchwald-Hartwig Amination (Pd Catalyst, Amine) API Di-functionalized Pyridine (Complex API Scaffold) Rxn2->API IntInt->Rxn2 Subsequent C-Cl Activation

Orthogonal cross-coupling workflow exploiting differential C-Br and C-Cl bond reactivities.

Comparative Data: COA Specifications

A Certificate of Analysis (COA) is only as reliable as the specifications it enforces. When sourcing 3-Bromo-4-chloropyridine-5-methanol HCl, researchers must distinguish between premium, API-grade intermediates and sub-standard generic batches. Below is a comparative breakdown of critical quality attributes (CQAs).

Analytical ParameterPremium 3-Bromo-4-chloropyridine-5-methanol HClSub-standard / Generic HalopyridineImpact on Downstream Synthesis
Appearance White to off-white crystalline powderYellowish or beige amorphous solidIndicates trace transition metal or oxidative degradation impurities.
Purity (HPLC)

98.0% (Area %)

95.0% (Area %)
Impurities (e.g., des-bromo isomers) will propagate through coupling steps, poisoning Pd catalysts.
Identity (1H NMR) Conforms to structure; no extraneous peaksConforms to core structure; solvent peaks presentResidual solvents can alter the stoichiometry of air-sensitive organometallic reactions.
Water Content (KF)

0.5%
> 2.0%Excess moisture quenches Grignard reagents and hydrolyzes sensitive Pd-catalyst ligands.
Residue on Ignition

0.1%
> 0.5%High inorganic ash content indicates poor salt formation/washing, leading to erratic reaction kinetics.

Analytical Validation & Experimental Protocols

To ensure the trustworthiness of the COA, the analytical procedures must be self-validating and compliant with ICH Q2(R2) guidelines, which mandate rigorous testing for specificity, precision, and accuracy[2]. Below are the detailed, step-by-step methodologies used to generate the COA metrics.

Protocol A: HPLC Purity and Impurity Profiling

Objective: To accurately quantify the purity of the compound and resolve it from structurally similar impurities (e.g., 3,4-dibromopyridine-5-methanol or des-halogenated variants).

Causality in Method Design: Trifluoroacetic acid (TFA) is utilized in the mobile phase as an ion-pairing agent. It suppresses the ionization of the basic pyridine nitrogen, preventing secondary electrostatic interactions with residual silanols on the C18 stationary phase. This eliminates peak tailing and ensures sharp, baseline resolution necessary for accurate integration.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh 10.0 mg of 3-Bromo-4-chloropyridine-5-methanol HCl into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (Water:Acetonitrile 50:50 v/v). Sonicate for 5 minutes to ensure complete dissolution.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% v/v TFA in HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Gradient Program: 0–5 min (5% B), 5–20 min (linear ramp to 95% B), 20–25 min (hold at 95% B), 25–30 min (re-equilibration at 5% B).

  • System Suitability (per ICH Q2(R2)): Inject a reference standard solution. The tailing factor for the main peak must be

    
     1.5, and the theoretical plate count must be 
    
    
    
    5000 to validate the run[2].
Protocol B: 1H NMR Identity Confirmation

Objective: To confirm the exact regiochemistry of the halogens and the hydroxymethyl group on the pyridine ring.

Causality in Method Design: Deuterated dimethyl sulfoxide (DMSO-d6) is chosen over Chloroform-d (CDCl3). DMSO-d6 effectively disrupts the strong intermolecular hydrogen-bonding network formed by the hydrochloride salt and the hydroxymethyl group. In less polar solvents, this network causes severe peak broadening, obscuring critical coupling constants.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 15 mg of the sample in 0.6 mL of DMSO-d6 containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz NMR spectrometer. Set the probe temperature to 298 K and tune/match the probe to the 1H frequency.

  • Acquisition Parameters: Acquire 16 scans using a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds to ensure full relaxation of the aromatic protons.

  • Data Processing & Analysis: Apply an exponential window function with a line broadening factor of 0.3 Hz prior to Fourier transformation. Verify the identity by confirming the highly deshielded pyridine aromatic protons (singlets due to para-substitution), the benzylic CH2 protons (~4.5 ppm), and the broad exchangeable OH/NH+ protons.

COAWorkflow Batch Synthesized Batch (3-Bromo-4-chloropyridine-5-methanol HCl) HPLC HPLC Analysis (Purity & Impurity Profiling) Batch->HPLC NMR 1H/13C NMR & LC-MS (Structural Identity) Batch->NMR KF Karl Fischer Titration (Moisture Content) Batch->KF QA QA Data Review (ICH Q2(R2) Compliance) HPLC->QA Purity >98% NMR->QA Conforms to Structure KF->QA Water <0.5% COA Approved Certificate of Analysis (Batch Release) QA->COA All Specs Met

Analytical validation workflow for COA generation compliant with ICH Q2(R2) guidelines.

References

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society (ACS Publications). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromo-4-chloropyridine-5-methanol hydrochloride

As a drug development professional, handling complex halogenated pyridine derivatives requires moving beyond generic safety protocols. 3-Bromo-4-chloropyridine-5-methanol hydrochloride (CAS: 2121514-38-1[1]) presents uni...

Author: BenchChem Technical Support Team. Date: March 2026

As a drug development professional, handling complex halogenated pyridine derivatives requires moving beyond generic safety protocols. 3-Bromo-4-chloropyridine-5-methanol hydrochloride (CAS: 2121514-38-1[1]) presents unique operational challenges. The electron-withdrawing bromine and chlorine atoms increase the electrophilicity of the pyridine ring, while its hydrochloride salt form renders it a highly mobile, crystalline dust. When exposed to ambient moisture or sweat, it undergoes localized hydrolysis, dropping the pH and causing severe tissue irritation.

This guide provides a self-validating framework for safe handling, PPE selection, and disposal, ensuring scientific integrity and operational safety.

Hazard Profiling & Mechanistic Causality

Understanding the causality behind the hazard informs better safety practices:

  • Respiratory Toxicity (STOT SE 3): The fine particulate nature of the hydrochloride salt allows it to bypass upper respiratory cilia. Upon contact with mucosal membranes, it dissolves, releasing trace HCl and causing acute respiratory irritation[2].

  • Dermal & Ocular Corrosion (Cat 2/2A): The compound is a severe eye and skin irritant (H315, H319)[3]. The lipophilic halogenated ring facilitates dermal penetration, while the acidic salt causes immediate protein denaturation in the eye.

  • Environmental Hazard: Halogenated organics are persistent and toxic to aquatic life; they must never be introduced to standard aqueous waste streams[4].

Personal Protective Equipment (PPE) Matrix

Do not rely on standard lab attire. The following matrix is engineered specifically for handling halogenated pyridine salts.

PPE CategorySpecificationMechanistic Causality & Standard
Respiratory NIOSH-approved[5] N95, P95, or PAPRPrevents inhalation of highly mobile hydrochloride dust. Must comply with OSHA 29 CFR 1910.134[6].
Hand Protection Double-glove: Nitrile (outer) over Neoprene (inner)Nitrile resists the physical abrasion of crystalline salts; Neoprene prevents permeation of halogenated aromatics if dissolved in solvent.
Eye Protection Snug-fitting chemical splash gogglesAirborne dust easily bypasses standard safety glasses. Goggles prevent mucosal contact and subsequent acid burns[3].
Body Protection Flame-retardant, anti-static lab coatPrevents static build-up that can aerosolize the powder during transfer. Elastic cuffs prevent wrist exposure.

Step-by-Step Operational Workflow

Self-Validating System: Every step in this protocol must confirm the success of the previous one.

  • Environmental Preparation:

    • Action: Conduct operations strictly within a certified Class II Type B2 biological safety cabinet or a chemical fume hood.

    • Validation: Perform a tissue-paper flutter test at the sash edge to visually confirm inward face velocity[7] (target: 80–120 fpm) before opening the chemical container.

  • Material Transfer (The "Static-Free" Method):

    • Action: Ground yourself and use an anti-static weighing spatula. Weigh the compound directly into a pre-tared, sealable amber glass vial.

    • Causality: Standard plastic weigh boats carry a static charge that repels the hydrochloride salt, causing it to aerosolize into the breathing zone.

  • Decontamination:

    • Action: Before removing the sealed vial from the hood, wipe the exterior with a lint-free cloth lightly dampened with 5% sodium bicarbonate (NaHCO₃) solution.

    • Causality: The mild base neutralizes any trace invisible dust on the vial's surface, preventing cross-contamination of the analytical balance or transport container.

Spill Response & Waste Disposal Protocols

Halogenated pyridine salts require specific logistical pathways to prevent environmental contamination and hazardous reactions.

Spill Response
  • DO NOT DRY SWEEP: Sweeping aerosolizes the toxic dust[4].

  • Protocol: For minor spills inside the hood, gently cover the powder with absorbent pads lightly dampened with a 5% NaHCO₃ solution to suppress dust and neutralize the acid salt[2]. Once absorbed, use a non-sparking tool to transfer the pads into a hazardous waste bag.

Waste Disposal
  • Segregation: Classify all consumables (pipette tips, gloves, wipes) that contacted the chemical as Solid Halogenated Organic Waste.

  • Incompatibilities: Never mix this waste with strong bases, oxidizers, or heavy metals, as this can trigger exothermic reactions or release toxic halogen gas[7].

  • Logistics: Store in a tightly sealed, clearly labeled High-Density Polyethylene (HDPE) container and transfer to a licensed professional waste disposal service[4].

Operational Workflow Visualization

G Start 1. Environmental Prep Verify Hood Flow (80-120 fpm) Donning 2. PPE Donning N95/P95, Double Gloves, Goggles Start->Donning Weighing 3. Material Transfer Anti-Static Spatula & Closed Vial Donning->Weighing SpillCheck Spill Occurred? Weighing->SpillCheck SpillResp 4a. Spill Protocol Wet-Wipe with 5% NaHCO3 SpillCheck->SpillResp Yes Disposal 4b. Routine Disposal Halogenated Organic Waste SpillCheck->Disposal No Decon 5. Decontamination Doffing & Hand Washing SpillResp->Decon Disposal->Decon

Operational workflow and decision matrix for handling halogenated pyridine hydrochlorides.

References

1.[1] ChemScene. "2121514-38-1 | 3-Bromo-4-chloropyridine-5-methanol hydrochloride". chemscene.com. Link 2.[4] Sigma-Aldrich. "Pyridine hydrochloride - Safety Data Sheet". uprm.edu. Link 3.[7] Cole-Parmer. "Material Safety Data Sheet - Pyridine hydrochloride, 98%". coleparmer.com. Link 4.[3] 3ASenrise. "Material Safety Data Sheet". aliyuncs.com. Link 5.[2] "SAFETY DATA SHEET: 4-Chloro-3-(hydroxymethyl)pyridine hydrochloride". ouhsc.edu. Link 6.[5] CDC. "Pocket Guide to Chemical Hazards Introduction | NIOSH". cdc.gov. Link 7.[6] Occupational Safety and Health Administration. "Major Requirements of OSHA's Respiratory Protection Standard 29 CFR 1910.134". osha.gov. Link

Sources

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